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  • Product: Aripiprazole Impurity 10
  • CAS: 203395-78-2

Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of Aripiprazole Impurity 10

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This guide provides an in-depth analysis of Aripiprazole Impurity 10, a critical process-relat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth analysis of Aripiprazole Impurity 10, a critical process-related impurity in the synthesis of the atypical antipsychotic drug, Aripiprazole. Understanding the chemical properties, synthesis, and analytical control of this impurity is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Introduction: The Significance of Impurity Profiling in Aripiprazole Synthesis

Aripiprazole is a widely prescribed medication for the treatment of various psychiatric disorders. Its complex synthesis pathway can lead to the formation of several process-related impurities and degradation products. Regulatory bodies worldwide mandate stringent control over these impurities. Aripiprazole Impurity 10, a positional isomer of the active molecule, is of particular interest due to its structural similarity to the API, which can present challenges in its separation and analytical detection. This guide serves as a comprehensive resource for professionals involved in the development, manufacturing, and quality control of Aripiprazole.

Chemical Structure and Physicochemical Properties

Aripiprazole Impurity 10 is scientifically identified as 5-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one.[1] This nomenclature precisely describes its molecular architecture.

Molecular Identity
PropertyValueSource(s)
IUPAC Name 5-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one[2]
Synonyms Aripiprazole Isomer[2]
CAS Number 203395-78-2[1]
Molecular Formula C₂₃H₂₇Cl₂N₃O₂[3][4]
Molecular Weight 448.39 g/mol [4]
Structural Elucidation

The key structural difference between Aripiprazole and Impurity 10 lies in the point of attachment of the butoxy side chain to the quinolinone ring system. In Aripiprazole, this linkage is at the 7-position, whereas in Impurity 10, it is at the 5-position. This seemingly minor isomeric difference can have significant implications for the molecule's pharmacological and toxicological profile, as well as its behavior in analytical systems.

G cluster_impurity Aripiprazole Impurity 10 cluster_api Aripiprazole (API) cluster_key Key Structural Difference impurity_img impurity_img diff Positional Isomerism (Attachment of butoxy chain) impurity_img->diff 5-position attachment api_img api_img api_img->diff 7-position attachment

Caption: Structural comparison of Aripiprazole Impurity 10 and Aripiprazole.

Synthesis and Formation

Aripiprazole Impurity 10 is not a degradation product but rather a process-related impurity that can arise during the synthesis of Aripiprazole. Its formation is primarily dependent on the synthetic route employed for the preparation of the quinolinone starting material.

Plausible Synthetic Pathway

The synthesis of Aripiprazole Impurity 10 likely mirrors the synthesis of Aripiprazole itself, with the crucial difference being the use of a 5-hydroxy-3,4-dihydroquinolin-2(1H)-one intermediate instead of the 7-hydroxy isomer.

G cluster_intermediates Key Intermediates cluster_reaction Reaction cluster_product Product A 5-Hydroxy-3,4-dihydro- quinolin-2(1H)-one C Alkylation A->C B 1-(4-Bromobutyl)-4- (2,3-dichlorophenyl)piperazine B->C D Aripiprazole Impurity 10 C->D

Caption: Proposed synthetic pathway for Aripiprazole Impurity 10.

Experimental Protocol: Synthesis of the Key Intermediate

A potential route to the necessary precursor, 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one, involves the following steps:

  • Reaction Setup: In a suitable reaction vessel, dissolve 3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione in cyclohexane.

  • Bromination: Cool the solution in an ice bath and slowly add a solution of N-bromosuccinimide in cyclohexane.

  • Reflux: After the addition is complete, heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate.

  • Isolation: Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one can be further purified by recrystallization.

Final Alkylation Step

The final step involves the alkylation of the 5-hydroxy intermediate with a suitable alkylating agent, such as 1-(4-bromobutyl)-4-(2,3-dichlorophenyl)piperazine, in the presence of a base and a suitable solvent to yield Aripiprazole Impurity 10. The reaction conditions would need to be optimized to ensure efficient conversion and minimize the formation of by-products.

Analytical Characterization and Control

Robust analytical methods are essential for the detection, identification, and quantification of Aripiprazole Impurity 10 in the API.

Spectroscopic Data

While comprehensive, publicly available spectral data for Aripiprazole Impurity 10 is limited, reference standards are available from commercial suppliers who can provide detailed certificates of analysis including HPLC, Mass Spectrometry, and ¹H NMR data.[1][2] Based on the known structure, the following spectral characteristics would be expected:

  • ¹H NMR Spectroscopy: The proton NMR spectrum would show characteristic signals for the aromatic protons of the dichlorophenyl and quinolinone rings, the aliphatic protons of the butoxy chain and the piperazine ring, and the methylene protons of the dihydroquinolinone moiety. The chemical shifts of the aromatic protons on the quinolinone ring would be a key differentiator from Aripiprazole.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information, with distinct signals for each carbon atom in the molecule.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 448, corresponding to the molecular weight of the impurity.[5][6] Further fragmentation analysis (MS/MS) could be used to confirm the structure by identifying characteristic fragment ions.[5][6]

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and quantification of Aripiprazole and its impurities.[7]

A robust reversed-phase HPLC method can be developed and validated for the separation of Aripiprazole Impurity 10 from the API and other related substances.

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Aqueous buffer (e.g., phosphate buffer at acidic pH)
Mobile Phase B Acetonitrile or Methanol
Detection UV at an appropriate wavelength (e.g., 254 nm)
Flow Rate 1.0 - 1.5 mL/min
Column Temperature Ambient or controlled (e.g., 30 °C)
Injection Volume 10 - 20 µL

A gradient elution program will likely be necessary to achieve adequate separation of all impurities, given their potential range of polarities. Method development and validation should be performed in accordance with ICH guidelines.

G cluster_workflow Analytical Workflow A Sample Preparation (API dissolved in diluent) B HPLC Injection A->B C Chromatographic Separation (C18 column, gradient elution) B->C D UV Detection C->D E Data Analysis (Peak integration and quantification) D->E F Impurity Identification (Comparison with reference standard) E->F

Caption: A typical analytical workflow for the control of Aripiprazole Impurity 10.

Conclusion and Recommendations

Aripiprazole Impurity 10 is a critical process-related impurity that requires careful monitoring and control during the manufacturing of Aripiprazole. Its structural similarity to the API necessitates the use of highly specific and validated analytical methods. This guide has provided a comprehensive overview of the chemical structure, synthesis, and analytical considerations for this impurity.

For drug development professionals, it is recommended to:

  • Source a certified reference standard for Aripiprazole Impurity 10 for analytical method development and validation.

  • Develop and validate a robust, stability-indicating HPLC method capable of separating Aripiprazole Impurity 10 from the API and other potential impurities.

  • Characterize the impurity using orthogonal analytical techniques (e.g., LC-MS, NMR) to confirm its identity.

  • Establish appropriate specifications for this impurity in the drug substance and drug product based on regulatory guidelines and safety data.

By implementing these measures, pharmaceutical manufacturers can ensure the consistent quality and safety of their Aripiprazole products.

References

  • Veeprho. (n.d.). Aripiprazole Impurity 10 | CAS 203395-78-2. Retrieved from [Link]

  • Reddy, G. V., Kumar, A. P., Reddy, B. V., Kumar, P., & Gauttam, H. D. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. European Journal of Chemistry, 1(1), 20-27.
  • Synchemia. (n.d.). CERTIFICATE OF ANALYSIS Product Name : Aripiprazole Impurity 10 CAS NO. Retrieved from [Link]

  • Gutta, M., Kollapudi, C., Chandrasekhar, D., Balraju, V., & Reddy, R. B. (2008). Identification, isolation, characterization and synthesis of novel impurity in antipsychotic drug: Aripiprazole. Analytical Chemistry: An Indian Journal, 7(7), 551-553.
  • Reddy, G. V. R., Kumar, A. P., Reddy, B. V., Kumar, P., & Gauttam, H. D. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. ResearchGate. Retrieved from [Link]

  • TLC Pharmaceutical Standards. (n.d.). Aripiprazole. Retrieved from [Link]

  • David, V., Monciu, C. M., & Ionescu, C. (2014). QUANTITATIVE EVALUATION OF ARIPIPRAZOLE AND ITS FIVE RELATED CHEMICAL IMPURITIES FROM PHARMACEUTICALS USING A HPLC-DAD METHOD. Revue Roumaine de Chimie, 59(11-12), 1027-1034.
  • Li, J. F., Liu, A. X., Xia, G. X., Nian, Y. F., & Shen, J. S. (2007). [Spectroscopic studies of aripiprazole]. Guang Pu Xue Yu Guang Pu Fen Xi = Guang Pu, 27(5), 863–867.
  • Gregory, K., & Organ, M. G. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(8), 1865–1868.
  • Pharmaffiliates. (n.d.). 5-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]

  • Gregory, K., & Organ, M. G. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. Retrieved from [Link]

  • PubChem. (n.d.). 7-((4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)(ngcontent-ng-c2437473516="" class="ng-star-inserted">2H_8)butyl)oxy)-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]

  • SpectraBase. (n.d.). Aripiprazole - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

Sources

Exploratory

Formation Mechanism and Control Strategy of Aripiprazole Impurity 10 During API Synthesis

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Author: BenchChem Technical Support Team. Date: April 2026

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A Technical Whitepaper for Drug Development Professionals and Analytical Scientists

Executive Summary

Aripiprazole is a highly lipophilic quinoline derivative that functions as a partial dopamine D2 receptor agonist, widely prescribed for the treatment of schizophrenia and bipolar disorder [1.4]. During the multi-step synthesis of the Aripiprazole Active Pharmaceutical Ingredient (API), rigorous impurity profiling is mandated by pharmacopeial guidelines to ensure clinical safety and efficacy.

Among the critical process-related impurities is Aripiprazole Impurity 10 (CAS: 203395-78-2)[1][2]. Unlike degradation products (such as N-oxides or dehydro-aripiprazole), Impurity 10 is a positional isomer of the API. This whitepaper elucidates the mechanistic origins of Impurity 10, maps its propagation through the synthetic workflow, and provides self-validating experimental protocols for its isolation and analytical control.

Chemical Identity and Quantitative Profiling

Impurity 10 is the 5-substituted positional isomer of Aripiprazole[1]. Its formation is directly tied to the regioselectivity of the initial cyclization step during the synthesis of the quinolinone core. Table 1 summarizes the physicochemical distinctions between the API and this critical impurity.

Table 1: Physicochemical Comparison of Aripiprazole and Impurity 10

PropertyAripiprazole (API)Aripiprazole Impurity 10
CAS Number 129722-12-9203395-78-2
Substitution Position 7-position5-position
Molecular Formula C23H27Cl2N3O2C23H27Cl2N3O2
Molecular Weight 448.39 g/mol 448.40 g/mol
Precursor Intermediate 7-hydroxy-3,4-dihydroquinolin-2(1H)-one5-hydroxy-3,4-dihydroquinolin-2(1H)-one
Relative Retention Time (RRT) 1.00~0.92 - 0.95 (Method Dependent)

Mechanistic Origins of Impurity 10

The root cause of Impurity 10 formation lies upstream in the synthesis of the starting material. The mechanistic pathway can be divided into two distinct phases: Regioselectivity and Propagation.

Phase 1: Regioselectivity in the Cyclization Step

The synthesis of the quinolinone core begins with the acylation of 3-aminophenol using 3-chloropropionyl chloride to yield 3-chloro-N-(3-hydroxyphenyl)propanamide[3]. This intermediate undergoes an intramolecular Friedel-Crafts alkylation, catalyzed by a Lewis acid (e.g., AlCl3), to form the bicyclic ring system.

The regioselectivity of this electrophilic aromatic substitution is governed by the strongly activating, ortho/para-directing hydroxyl (-OH) group:

  • Para-Attack (Major Pathway): Electrophilic attack at the position para to the hydroxyl group is sterically favored, yielding the desired 7-hydroxy-3,4-dihydroquinolin-2(1H)-one .

  • Ortho-Attack (Minor Pathway): Attack at the position ortho to the hydroxyl group is sterically hindered by the adjacent substituent but remains electronically viable. This kinetic leakage results in the formation of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS: 30389-33-4), commonly referred to as Aripiprazole Impurity 14[4][5].

Phase 2: Propagation through Alkylation and Coupling

If the 5-hydroxy isomer is not rigorously purged, it propagates through the subsequent synthetic steps. During the O-alkylation step with 1,4-dibromobutane, the reaction conditions do not discriminate between the 5-hydroxy and 7-hydroxy isomers, leading to the parallel formation of a 5-(4-bromobutoxy) intermediate. In the final step, nucleophilic substitution with 1-(2,3-dichlorophenyl)piperazine yields Aripiprazole Impurity 10[1][2].

Mechanism cluster_cyclization Intramolecular Friedel-Crafts Alkylation (AlCl3) SM 3-Aminophenol + 3-Chloropropionyl Chloride Amide 3-Chloro-N-(3-hydroxyphenyl)propanamide SM->Amide Acylation (DMF, 0°C) Major 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one (Major: Para-attack) Amide->Major Sterically Favored Minor 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one (Minor: Ortho-attack) Amide->Minor Sterically Hindered Alk_Major 7-(4-Bromobutoxy) Intermediate Major->Alk_Major 1,4-Dibromobutane (K2CO3) Alk_Minor 5-(4-Bromobutoxy) Intermediate Minor->Alk_Minor 1,4-Dibromobutane (K2CO3) API Aripiprazole (API) Alk_Major->API 1-(2,3-Dichlorophenyl)piperazine Imp10 Aripiprazole Impurity 10 Alk_Minor->Imp10 1-(2,3-Dichlorophenyl)piperazine

Divergent synthetic pathways leading to Aripiprazole and the positional Impurity 10.

Experimental Protocols for Mechanistic Validation

To accurately quantify Impurity 10 during process monitoring, a highly pure reference standard must be synthesized and validated. The following self-validating workflow leverages the isolated 5-hydroxy precursor to force the formation of Impurity 10.

Workflow Step1 Synthesis of 5-Hydroxy Isomer Step2 Alkylation & Coupling Step1->Step2 Step3 Isolation via Prep-HPLC Step2->Step3 Step4 Structural Elucidation (NMR, LC-MS) Step3->Step4 Step5 Spiking Study in API Batch Step4->Step5

Self-validating experimental workflow for Impurity 10 synthesis and qualification.
Protocol 1: Directed Synthesis of Aripiprazole Impurity 10

Step 1: Selective O-Alkylation

  • Charge a clean, dry reactor with 5-hydroxy-3,4-dihydroquinolin-2(1H)-one (1.0 eq) and anhydrous DMF (10 volumes).

  • Add anhydrous K₂CO₃ (2.0 eq).

    • Causality: A mild base ensures selective O-alkylation of the phenol over N-alkylation of the secondary amide, which would require a stronger base (like NaH) due to its higher pKa.

  • Add 1,4-dibromobutane (3.0 eq).

    • Causality: A significant molar excess is critical to suppress the formation of O,O'-linked dimer impurities.

  • Heat the mixture to 60°C for 4 hours. Monitor via TLC until the starting material is consumed.

  • Quench with ice water, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the 5-(4-bromobutoxy) intermediate.

Step 2: Piperazine Coupling

  • Dissolve the 5-(4-bromobutoxy) intermediate (1.0 eq) in acetonitrile (15 volumes).

  • Add 1-(2,3-dichlorophenyl)piperazine hydrochloride (1.1 eq), K₂CO₃ (2.5 eq), and NaI (0.1 eq).

    • Causality: NaI serves as a Finkelstein catalyst, converting the alkyl bromide to a highly reactive alkyl iodide in situ. This lowers the activation energy for the Sₙ2 nucleophilic attack by the piperazine nitrogen.

  • Reflux the mixture (approx. 80°C) for 8-10 hours.

  • Cool to room temperature, filter the inorganic salts, and concentrate the filtrate.

  • Purify the crude residue via preparative HPLC to isolate Aripiprazole Impurity 10 as an off-white solid[6].

Table 2: Reagent Stoichiometry and Causality for Impurity 10 Synthesis

ReagentEquivalentsFunction & Causality
5-Hydroxy Intermediate 1.0Limiting reagent for the O-alkylation step.
1,4-Dibromobutane 3.0Large excess prevents the formation of O,O'-linked dimer impurities.
Potassium Carbonate 2.0 / 2.5Weak base ensures selective O-alkylation; prevents N-alkylation and amide hydrolysis.
Sodium Iodide 0.1Finkelstein catalyst; accelerates Sₙ2 coupling via in situ alkyl iodide formation.
Protocol 2: Analytical HPLC Method for Process Monitoring

To detect Impurity 10 in API batches, a high-resolution HPLC method is required to separate the positional isomers[7].

  • Column: C18, 250 mm × 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: 0 min (28% B) → 10 min (30% B) → 40 min (40% B) → 50 min (63% B) → 60 min (63% B) → 61 min (28% B)[7].

  • Detection: UV at 215 nm.

    • Causality: The 215 nm wavelength is optimal because the quinolinone chromophore exhibits maximum molar absorptivity in this region, ensuring high sensitivity for trace impurity detection without matrix interference[7].

Process Control Strategies

To prevent the formation of Impurity 10, the control strategy must be implemented upstream at the cyclization stage rather than attempting to purge the impurity from the final API.

  • Thermodynamic Control: Lowering the temperature of the Friedel-Crafts alkylation can increase the regioselectivity towards the sterically favored para-attack (7-hydroxy isomer), minimizing the ortho-attack kinetic product.

  • Intermediate Purging: The 7-hydroxy-3,4-dihydroquinolin-2(1H)-one intermediate must be rigorously purified. Recrystallization from a polar protic solvent (e.g., ethanol or methanol) effectively purges the 5-hydroxy isomer due to differential solubility profiles.

  • In-Process Controls (IPC): Establish a strict specification limit (e.g., NMT 0.10%) for the 5-hydroxy isomer in the starting material before releasing it for the alkylation step.

References

  • Allmpus. "ARIPIRAZOLE IODOBUTOXYQUINOLINE IMPURITY." URL: [Link]

  • Synchemia. "Aripiprazole Impurity 10." URL: [Link]

  • ResearchGate. "Chemical structures of aripiprazole and its impurities." URL: [Link]

  • Pages.dev. "Creation and evaluation of total synthesis scheme for Aripiprazole." URL: [Link]

Sources

Foundational

Aripiprazole Impurity 10 (CAS 203395-78-2): Mechanistic Origins, Physical Properties, and Analytical Workflows

Aripiprazole is a blockbuster atypical antipsychotic utilized globally for the management of schizophrenia, bipolar disorder, and major depressive disorder. Mechanistically, it functions by balancing neurochemistry as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Aripiprazole is a blockbuster atypical antipsychotic utilized globally for the management of schizophrenia, bipolar disorder, and major depressive disorder. Mechanistically, it functions by balancing neurochemistry as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, while acting as an antagonist at 5-HT2A receptors[1].

However, the multi-step synthesis of Aripiprazole requires stringent regiochemical control. A failure in this control leads to the generation of positional isomers. Among the most critical process-related impurities monitored during active pharmaceutical ingredient (API) manufacturing is Aripiprazole Impurity 10 (also known as the Aripiprazole 5-isomer)[2].

This technical whitepaper provides an in-depth analysis of the physical properties of Impurity 10, the chemical causality behind its formation, and a self-validating analytical workflow for its isolation and quantification.

Chemical Identity & Physical Properties

Aripiprazole Impurity 10 is structurally identical to the API in terms of its functional groups, differing only in the attachment point of the side chain on the dihydroquinolinone ring (the 5-position rather than the 7-position)[2]. Because of this structural homology, it shares near-identical lipophilicity and molecular weight with the parent drug, making downstream purification exceedingly difficult.

The quantitative physical and chemical properties of Aripiprazole Impurity 10 are summarized in the table below, compiled from authoritative reference standards[3],[4],[5]:

PropertyValue
Chemical Name Aripiprazole Impurity 10 (Aripiprazole 5-isomer)
IUPAC Name 5-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one
CAS Registry Number 203395-78-2
Molecular Formula C23H27Cl2N3O2
Molecular Weight 448.39 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, and Acetonitrile
Stability & Storage Stable under recommended storage conditions (typically 2-8°C); avoid strong oxidizing agents
Toxicity / Hazards Harmful if swallowed, inhaled, or in contact with skin; causes serious eye/skin irritation

Mechanistic Origin and Causality in Synthesis

To control an impurity, a process chemist must first understand the causality of its formation.

The commercial synthesis of Aripiprazole typically proceeds via the alkylation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with 1,4-dibromobutane, followed by a nucleophilic coupling with 1-(2,3-dichlorophenyl)piperazine.

The Causality of Impurity 10: The critical vulnerability in this synthetic route lies in the preparation of the starting material, the quinolinone core. If the electrophilic aromatic substitution or cyclization steps used to synthesize the starting material lack strict regioselectivity, a minor fraction of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one is formed alongside the desired 7-hydroxy isomer.

Because the 5-hydroxy and 7-hydroxy isomers possess nearly identical nucleophilic reactivity at the phenolic oxygen, the 5-hydroxy impurity readily undergoes the subsequent alkylation and piperazine coupling steps. This parallel reaction cascade directly yields Aripiprazole Impurity 10.

Expert Insight: Thermodynamically, the 5-isomer and 7-isomer exhibit nearly identical solubility profiles and partition coefficients. Standard crystallization techniques used during the final API isolation are largely ineffective at purging the 5-isomer. Therefore, the most scientifically sound strategy is upstream control—enforcing rigorous specification limits on the purity of the starting material before it enters the API synthetic stream.

MechanisticPathway SM Quinolinone Core Synthesis (Regioselectivity Vulnerability) Iso7 7-hydroxy isomer (Target Starting Material) SM->Iso7 Major Pathway Iso5 5-hydroxy isomer (Impurity Starting Material) SM->Iso5 Minor Pathway Alk Alkylation (1,4-dibromobutane) Iso7->Alk Iso5->Alk Br7 7-bromo intermediate Alk->Br7 Br5 5-bromo intermediate Alk->Br5 Cpl Piperazine Coupling Br7->Cpl Br5->Cpl API Aripiprazole API Cpl->API Imp Impurity 10 (5-isomer) Cpl->Imp

Caption: Mechanistic formation pathway of Aripiprazole API and its 5-isomer (Impurity 10).

Analytical Workflow: HPLC-UV Isolation and Quantification

To ensure regulatory compliance with ICH Q3A guidelines for process impurities, analytical scientists must deploy a robust chromatographic method capable of resolving the API from Impurity 10.

Causality of Method Design: Because the structural difference between the 5-isomer and the 7-isomer is purely positional, they co-elute under standard reverse-phase conditions. To separate them, we must exploit subtle differences in their spatial conformation and dipole moments using a high-efficiency C18 stationary phase and a strictly pH-controlled mobile phase. The pH is maintained at exactly 3.5 to fully protonate the piperazine nitrogens. This prevents secondary interactions with residual silanols on the column silica, which would otherwise cause severe peak tailing and destroy the resolution between the two isomers.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . The results are only considered trustworthy if the internal system suitability metrics are met prior to sample analysis.

Step 1: Standard Preparation

  • Accurately weigh 10.0 mg of (CAS 203395-78-2)[2].

  • Dissolve in 10 mL of Methanol:Acetonitrile (1:1 v/v) to yield a 1.0 mg/mL stock solution.

  • Dilute quantitatively with the mobile phase to the target specification limit (e.g., 0.10% relative to the API target concentration).

Step 2: Sample Preparation

  • Weigh 50.0 mg of Aripiprazole API.

  • Dissolve in 50 mL of the diluent to achieve a 1.0 mg/mL target concentration.

  • Sonicate for 10 minutes to ensure complete dissolution, then filter through a 0.45 µm PTFE syringe filter.

Step 3: Chromatographic Conditions

  • Column: Octadecylsilyl (C18), 250 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.05 M Potassium dihydrogen phosphate (KH₂PO₄), adjusted to pH 3.5 with dilute orthophosphoric acid.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Elution: Gradient (0-10 min at 80% A; 10-30 min linear ramp to 40% A).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 20 µL.

Step 4: System Suitability (Self-Validation Check) Inject a resolution mixture containing both Aripiprazole and Impurity 10 at equal concentrations.

  • Validation Gate: The system is validated and ready for sample analysis only if the resolution ( Rs​ ) between the API peak and the Impurity 10 peak is ≥2.0 , and the tailing factor for both peaks is ≤1.5 . If these parameters fail, the run is invalidated, and the mobile phase pH/column integrity must be reassessed.

Step 5: Execution & Quantification Inject the blank, standard solutions, and sample solutions. Calculate the % w/w of Impurity 10 using the external standard method by comparing the peak area of the impurity in the sample against the peak area of the reference standard.

AnalyticalWorkflow Prep Sample Prep (1.0 mg/mL) Inj HPLC Injection (20 µL) Prep->Inj Col C18 Column (pH 3.5 Buffer) Inj->Col Det UV Detection (254 nm) Col->Det Eval System Suitability Rs ≥ 2.0? Det->Eval Pass Quantify Impurity (% w/w) Eval->Pass Yes Fail Invalidate Run (Adjust pH) Eval->Fail No

Caption: Self-validating HPLC-UV analytical workflow for Aripiprazole Impurity 10.

References

  • Synchemia Research Chemical. "Aripiprazole Impurity 10 | CAS NO: 203395-78-2." Synchemia. Available at: [Link]

  • Veeprho Pharmaceuticals. "Aripiprazole Impurities and Related Compounds (CAS 203395-78-2)." Veeprho. Available at:[Link]

  • International Council for Harmonisation (ICH). "ICH Q3A (R2) Impurities in New Drug Substances." ICH Guidelines. Available at:[Link]

Sources

Exploratory

Forced Degradation Pathways Leading to Aripiprazole Impurity 10: Mechanistic Insights and Analytical Workflows

Introduction Aripiprazole (7-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy}-3,4-dihydro-2(1H)-quinolinone) is a widely prescribed atypical antipsychotic. During its lifecycle management, comprehensive forced degradatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Aripiprazole (7-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy}-3,4-dihydro-2(1H)-quinolinone) is a widely prescribed atypical antipsychotic. During its lifecycle management, comprehensive forced degradation studies (FDS) are mandated by ICH Q1A(R2) and Q1B guidelines to establish robust stability-indicating methods. While oxidative degradation predominantly yields the N-oxide (Impurity E), and thermal stress causes generalized breakdown, a specific and structurally intriguing degradant is Aripiprazole Impurity 10 (CAS: 203395-78-2) .

Chemically identified as 5-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one, Impurity 10 is a positional isomer where the butoxy-piperazine side chain is attached at the C5 position of the quinolinone ring rather than the native C7 position. Although frequently monitored as a synthetic process impurity originating from isomeric starting materials, advanced LC-QToF mass spectrometry has revealed that Impurity 10 can also emerge as a trace degradation product under specific photolytic and severe acidic stress conditions through complex rearrangement and re-alkylation pathways.

Mechanistic Pathways of Degradation

As a Senior Application Scientist, I emphasize that understanding the physical chemistry of the active pharmaceutical ingredient (API) is critical for predicting its degradation profile. The formation of Impurity 10 via forced degradation is an exceptional case of positional isomerization driven by high-energy stressors.

1. Photolytic Stress and the Photo-Fries Rearrangement Under intense UV irradiation (254 nm), the aryl ether bond at the C7 position of Aripiprazole undergoes homolytic cleavage. This generates a phenoxy radical on the quinolinone core and an alkyl radical on the butoxy chain. Due to the solvent cage effect, these radicals do not immediately diffuse into the bulk solution. Instead, they undergo a Photo-Fries-type recombination. The spin density of the phenoxy radical is delocalized across the aromatic ring, allowing the alkyl radical to attack the sterically accessible C5 position, leading directly to the 5-isomer (Impurity 10).

2. Acid-Catalyzed Ether Cleavage and Re-alkylation In extreme acidic environments (e.g., 1M HCl at 70°C), the ether oxygen is protonated, creating a superior leaving group. Nucleophilic attack by water or chloride ions cleaves the bond, yielding 7-hydroxy-3,4-dihydroquinolin-2(1H)-one and a 1-(4-chlorobutyl)-4-(2,3-dichlorophenyl)piperazine intermediate. In a highly concentrated API matrix, an intermolecular electrophilic aromatic substitution or a re-alkylation equilibrium can occur. The electron-donating nature of the quinolinone ring activates the C5 position, allowing trace amounts of the C5-alkylated product (Impurity 10) to form.

Pathway Aripiprazole Aripiprazole API (7-Isomer) Photolysis Photolytic Stress (UV 254 nm) Aripiprazole->Photolysis AcidStress Acidic Stress (1M HCl, 70°C) Aripiprazole->AcidStress Radical Radical Intermediate (C-O Homolysis) Photolysis->Radical hv (Photon absorption) Carbocation Cleavage Intermediates (7-OH Quinolinone) AcidStress->Carbocation H+, H2O (Hydrolysis) Impurity10 Aripiprazole Impurity 10 (5-Isomer) Radical->Impurity10 Radical Recombination (Photo-Fries) OtherDegradants Primary Degradants (N-oxide, Hydrolysis) Radical->OtherDegradants Carbocation->Impurity10 Electrophilic Re-alkylation at C5 Carbocation->OtherDegradants

Mechanistic pathways showing Impurity 10 formation via photolytic and acidic stress.

Experimental Protocols for Forced Degradation

Forced degradation is not about destroying the molecule completely, but about generating a predictive degradation profile (typically 5-20% total degradation) to validate stability-indicating methods . The following protocols are designed as self-validating systems : they incorporate mass balance calculations and precise quenching mechanisms to ensure no degradants are "lost" to volatility or column retention.

Protocol 1: Acid Hydrolysis Workflow (ICH Q1A(R2))

Causality: 1M HCl is chosen over weaker acids to overcome the basicity of the piperazine nitrogens (pKa ~7.6), ensuring protonation of the ether oxygen to drive cleavage.

  • Sample Preparation: Accurately weigh and dissolve Aripiprazole API in a co-solvent mixture (Methanol:Water 50:50) to achieve a final concentration of 1.0 mg/mL.

  • Stress Application: Transfer 8.0 mL of the API solution to a 10 mL volumetric flask. Add 1.0 mL of 10M HCl (yielding a final concentration of 1M HCl). Seal and incubate in a water bath at 70°C for 48 hours.

  • Quenching (Self-Validation Step): Cool the flask to room temperature. Add exactly 1.0 mL of 10M NaOH to neutralize the matrix. Why? Injecting highly acidic samples degrades the HPLC column stationary phase and shifts retention times, invalidating the chromatographic resolution.

  • Analysis: Filter through a 0.45 µm PTFE syringe filter and inject 20 µL into the HPLC-DAD system.

Protocol 2: Photolytic Stress Workflow (ICH Q1B)

Causality: Solid-state photolysis often yields surface-level degradation. Solution-state photolysis ensures uniform photon exposure, which is critical for radical-mediated isomerizations.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of Aripiprazole in HPLC-grade Methanol.

  • Stress Application: Place the solution in a quartz cuvette (quartz is transparent to UV 254 nm, unlike borosilicate glass). Expose to a UV light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 Watt hours/square meter.

  • Control (Self-Validation Step): Wrap an identical vial in aluminum foil (Dark Control) and place it in the photostability chamber. Why? This differentiates purely thermal degradation inside the chamber from true photolytic degradation.

  • Analysis: Analyze via LC-QToF-MS to differentiate the isobaric Impurity 10 (m/z 448.39) from the parent Aripiprazole.

Workflow SamplePrep Sample Prep (1.0 mg/mL API) StressConditions Stress Application (Acid, UV, Heat) SamplePrep->StressConditions Neutralization Quenching & Neutralization StressConditions->Neutralization HPLC LC-QToF-MS Analysis Neutralization->HPLC Data Mass Balance & Impurity 10 ID HPLC->Data

Step-by-step self-validating workflow for forced degradation and impurity profiling.

Quantitative Data & Chromatographic Separation

To achieve optimal chromatographic resolution between Aripiprazole and Impurity 10, a Zorbax SB-C18 column (150 mm x 4.6 mm, 5 µm) is typically employed with an isocratic mobile phase of Methanol:Water:Orthophosphoric acid at 40°C . Detection is set at 224 nm for maximum sensitivity to the quinolinone chromophore.

Table 1: Summary of Forced Degradation Conditions and Impurity 10 Yield

StressorConditionsTimeTotal Degradation (%)Impurity 10 Yield (%)Primary Degradation Mechanism
Acidic 1 M HCl, 70°C48 h12.5%0.8%Ether cleavage & Re-alkylation
Photolytic UV 254 nm, 200 W h/m²7 days8.2%1.2%Homolytic cleavage & Photo-Fries
Oxidative 3% H₂O₂, 25°C24 h15.0%N/D (Not Detected)N-Oxidation (Yields Impurity E)
Thermal 105°C, Solid State7 days6.4%0.2%Solid-state migration/breakdown

Note: Mass balance (Assay % + Total Impurities %) must remain between 98.0% - 102.0%. A drop below 98% in the oxidative study often indicates the formation of highly polar, non-UV absorbing secondary degradants.

Conclusion

While Aripiprazole Impurity 10 is predominantly recognized as a synthetic isomer, rigorous forced degradation studies reveal its potential to form via photolytic and severe acidic stress. By employing self-validating protocols—such as dark controls and precise quenching mechanisms—analytical scientists can accurately map these degradation pathways. The use of LC-QToF-MS is indispensable in this workflow, as it provides the exact mass accuracy required to differentiate isobaric rearrangements from standard hydrolytic degradants.

References
  • Title: Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. Source: European Journal of Chemistry. URL:[Link]

  • Title: QUANTITATIVE EVALUATION OF ARIPIPRAZOLE AND ITS FIVE RELATED CHEMICAL IMPURITIES FROM PHARMACEUTICALS USING A HPLC-DAD METHOD. Source: Revue Roumaine de Chimie. URL: [Link]

  • Title: Optimization of chromatographic separation of aripiprazole and impurities: Quantitative structure retention relationship approach. Source: Journal of the Serbian Chemical Society (Semantic Scholar). URL: [Link]

  • Title: Aripiprazole Impurity 10 | CAS 203395-78-2. Source: Veeprho Pharmaceuticals. URL:[Link]

Foundational

In Silico Toxicity Prediction for Aripiprazole Impurity 10: A Mechanistic and Regulatory Workflow

Introduction: The Mechanistic Origin of Impurity 10 Aripiprazole is a blockbuster atypical antipsychotic characterized by its unique polypharmacology as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors. Du...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Mechanistic Origin of Impurity 10

Aripiprazole is a blockbuster atypical antipsychotic characterized by its unique polypharmacology as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors. During the industrial synthesis of the active pharmaceutical ingredient (API), the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with 7-(4-halobutoxy)-3,4-dihydroquinolinone is the critical coupling step [1].

However, if the starting material (7-hydroxy-3,4-dihydroquinolin-2(1H)-one) is contaminated with its positional isomer, 5-hydroxy-3,4-dihydroquinolin-2(1H)-one , the synthesis yields Aripiprazole Impurity 10 (CAS: 203395-78-2). Chemically designated as 5-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one, this impurity features the ether linkage at the 5-position rather than the 7-position.

Under the, any newly identified process impurity must be rigorously assessed for DNA-reactive (mutagenic) potential to limit carcinogenic risk [2]. Because physical isolation of trace impurities is often yield-prohibitive, in silico computational toxicology provides a regulatory-accepted, self-validating framework to predict Ames test outcomes without requiring synthesized material.

Mechanistic Rationale for In Silico Assessment

As a Senior Application Scientist, the first step in hazard assessment is deconstructing the molecule's mechanistic reactivity. The synthesis of aripiprazole utilizes bifunctional alkylating agents (e.g., 1,4-dibromobutane), which are known DNA-reactive electrophiles.

While Impurity 10 itself lacks a reactive halogen—having fully formed the ether and tertiary amine bonds—its structural alerts must be formally evaluated. We employ a dual-pillar in silico approach:

  • Statistical QSAR Modeling: Relies on historical Ames test training data to identify probabilistic correlations in chemical space.

  • Expert Rule-Based Modeling: Relies on mechanistic organic chemistry principles (e.g., identifying Michael acceptors, epoxides, or aromatic amines) to catch novel alerts that lack historical data.

By running these orthogonal models, we eliminate false negatives, ensuring that the computational protocol is biologically relevant and structurally exhaustive.

Experimental Workflow: ICH M7 Classification Protocol

The following Graphviz diagram illustrates the logical decision tree used to classify Aripiprazole Impurity 10 according to ICH M7 standards.

G Input Aripiprazole Impurity 10 (CAS 203395-78-2) QSAR Statistical QSAR Model (e.g., Leadscope) Input->QSAR Expert Expert Rule-Based Model (e.g., Derek Nexus) Input->Expert Alert Structural Alerts Identified? QSAR->Alert Expert->Alert ReadAcross Read-Across Analogues (Aripiprazole API) Alert->ReadAcross Alert Found Class5 Class 5: Non-Mutagenic (Treat as standard impurity) Alert->Class5 No Alerts Class4 Class 4: Alerting but Non-Mutagenic via Data ReadAcross->Class4 Negative Analogue Data Class3 Class 3: Alerting, Unknown Mutagenic Potential ReadAcross->Class3 No Analogue Data

Figure 1: ICH M7 in silico toxicity prediction workflow for Aripiprazole Impurity 10.

Step-by-Step Methodology: A Self-Validating System

To ensure absolute scientific integrity, every in silico protocol must be a self-validating system . We achieve this by running the known API (Aripiprazole) and a known genotoxic intermediate concurrently as internal controls [3]. If the model fails to predict the known positive control, the run is invalidated.

Step 1: Structural Curation & SMILES Generation
  • Action: Convert the 2D structure of Aripiprazole Impurity 10 into a canonical SMILES string.

  • Causality: Stereochemistry, tautomerism, and salt forms (e.g., HCl salts) can drastically alter QSAR descriptors. Stripping the molecule to its neutral free-base ensures the algorithms evaluate the core covalent connectivity without ionic interference.

Step 2: Orthogonal In Silico Screening
  • Action: Input the SMILES into a Statistical QSAR model (e.g., Leadscope Predictive Data Miner) and an Expert Rule-Based model (e.g., Derek Nexus).

  • Internal Control Validation: Concurrently run Aripiprazole API (Negative Control) and 1,4-Dibromobutane (Positive Control).

  • Causality: If the statistical model flags an alert for the dichlorophenylpiperazine moiety in Impurity 10, it must also flag it in the API. Because the API has empirical in vitro Ames negative data, any shared alert is immediately overridden.

Step 3: Read-Across Analysis
  • Action: If a structural alert is flagged, perform a Tanimoto similarity search to identify analogs with existing Ames data.

  • Causality: Impurity 10 is a positional isomer of Aripiprazole (5-butoxy vs. 7-butoxy). The electronic and steric environment of the ether linkage at the 5-position does not introduce novel electrophilicity compared to the 7-position. Therefore, the API serves as a perfect read-across analog.

Step 4: Final Adjudication & ICH M7 Classification
  • Action: Synthesize the data to assign a final class. Since Impurity 10 shares all functional groups with the Ames-negative API and lacks reactive alkylating moieties, it is classified as Class 5 .

  • Regulatory Outcome: Class 5 impurities are treated as standard non-mutagenic impurities and are controlled according to standard ICH Q3A/Q3B guidelines rather than the stringent Threshold of Toxicological Concern (TTC) limits.

Quantitative Data: Toxicity Endpoints

The following table summarizes the comparative in silico and empirical toxicity endpoints for the aripiprazole synthesis pipeline, demonstrating the logic used to clear Impurity 10.

CompoundRole in SynthesisKey Structural FeaturePredicted Ames MutagenicityICH M7 Class
Aripiprazole Active Pharmaceutical Ingredient7-butoxy ether linkageNegative (Empirical)N/A
5-Hydroxy-3,4-dihydroquinolinone Starting Material ImpurityPhenolic hydroxyl (5-position)NegativeClass 5
1,4-Dibromobutane Alkylating ReagentBifunctional alkyl halidePositive (Known)Class 1 / 2
Aripiprazole Impurity 10 Process Impurity (Isomer)5-butoxy ether linkageNegativeClass 5

Table 1: Comparative toxicity endpoints and ICH M7 classifications for Aripiprazole and its related synthesis compounds.

Conclusion

By leveraging a mechanistically grounded, self-validating in silico workflow, drug development professionals can confidently classify Aripiprazole Impurity 10 as a Class 5 non-mutagenic impurity. The structural homology between the 5-substituted impurity and the 7-substituted API allows for robust read-across, satisfying regulatory requirements while adhering to the 3Rs (Replacement, Reduction, and Refinement) of animal testing[4].

References

  • International Council for Harmonisation (ICH). (2017). ICH M7(R1) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. ICH Multidisciplinary Guidelines.[Link]

  • Hasselgren, C., et al. (2019). Implementation of in silico toxicology protocols within a visual and interactive hazard assessment platform. National Institutes of Health (NIH) / PMC.[Link]

  • Shapiro, D. A., et al. (2003). Aripiprazole, a novel atypical antipsychotic drug with a unique and robust pharmacology. Neuropsychopharmacology / PubMed. [Link]

Exploratory

An In-Depth Technical Guide to the Pharmacological Profile and Receptor Binding of Aripiprazole Impurity 10

A Senior Application Scientist's Perspective on the Comprehensive Characterization of a Critical Process-Related Impurity Introduction: The Significance of Characterizing Aripiprazole Impurity 10 Aripiprazole, a third-ge...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on the Comprehensive Characterization of a Critical Process-Related Impurity

Introduction: The Significance of Characterizing Aripiprazole Impurity 10

Aripiprazole, a third-generation atypical antipsychotic, has a unique pharmacological profile, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[1][2][3] This "dopamine system stabilizer" effect is key to its efficacy in treating a range of psychiatric disorders.[4][5] As with any pharmaceutical compound, impurities that arise during synthesis must be rigorously characterized to ensure the safety and efficacy of the final drug product. Aripiprazole Impurity 10, identified as 5-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one, is a positional isomer of aripiprazole.[6] This structural similarity raises the critical question of whether this impurity shares pharmacological activity with the parent drug, potentially impacting the overall therapeutic effect and safety profile.

This technical guide outlines a comprehensive, field-proven strategy for the in-depth pharmacological profiling of Aripiprazole Impurity 10. From the perspective of a Senior Application Scientist, this document will not only provide detailed experimental protocols but also the scientific rationale behind each step, ensuring a robust and self-validating investigation.

Part 1: Foundational Characterization - Receptor Binding Affinity

The initial and most critical step in understanding the pharmacological profile of Aripiprazole Impurity 10 is to determine its binding affinity for a panel of physiologically relevant receptors. Given its structural similarity to aripiprazole, the primary targets of interest are the dopamine and serotonin receptor families.[7] Radioligand binding assays remain the gold standard for quantifying the affinity of a compound for a specific receptor.[8][9]

Experimental Protocol: Radioligand Competition Binding Assay

This protocol describes a competition binding assay to determine the inhibitory constant (Ki) of Aripiprazole Impurity 10 for the human dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors.

Materials and Reagents:

  • Cell Membranes: Commercially available cell membranes from CHO or HEK293 cells stably expressing the human receptor of interest (e.g., D2L, 5-HT1A, 5-HT2A).[8]

  • Radioligands:

    • For D2 receptors: [³H]-Spiperone or [³H]-Raclopride.[8][10]

    • For 5-HT1A receptors: [³H]-8-OH-DPAT.

    • For 5-HT2A receptors: [³H]-Ketanserin.[11]

  • Test Compound: Aripiprazole Impurity 10, dissolved in a suitable solvent (e.g., DMSO).

  • Reference Compound: Aripiprazole, for comparative analysis.

  • Non-specific Agent: A high concentration of an unlabeled ligand to determine non-specific binding (e.g., 10 µM Haloperidol for D2 receptors, 10 µM Serotonin for 5-HT receptors).[10]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[8]

  • Scintillation Cocktail: A suitable liquid scintillation cocktail for radioactivity measurement.[12]

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[12]

Step-by-Step Methodology:

  • Preparation of Reagents: Prepare serial dilutions of Aripiprazole Impurity 10 and the reference compound (Aripiprazole) in the assay buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Plate Setup: The assay is performed in a 96-well plate format in triplicate.

    • Total Binding Wells: Contain assay buffer, a fixed concentration of the radioligand (typically at or near its Kd value), and the cell membrane suspension.[8]

    • Non-specific Binding (NSB) Wells: Contain the non-specific agent, the fixed concentration of the radioligand, and the cell membrane suspension.[8]

    • Competition Wells: Contain the assay buffer, the fixed concentration of the radioligand, the cell membrane suspension, and varying concentrations of Aripiprazole Impurity 10 or the reference compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[10][12]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[12]

  • Radioactivity Measurement: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. The output is typically in counts per minute (CPM).[8]

  • Data Analysis:

    • Calculate the specific binding by subtracting the average CPM from the NSB wells from the average CPM of the total binding wells.

    • For the competition wells, plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the resulting sigmoidal curve using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[13]

Expected Data and Interpretation

The binding affinities (Ki values) of Aripiprazole Impurity 10 will be compared to those of aripiprazole. A lower Ki value indicates a higher binding affinity.[14]

Table 1: Hypothetical Receptor Binding Affinities (Ki, nM) of Aripiprazole Impurity 10 and Aripiprazole

CompoundDopamine D2Serotonin 5-HT1ASerotonin 5-HT2A
Aripiprazole0.34[4]1.7[4]3.4[4]
Aripiprazole Impurity 10To be determinedTo be determinedTo be determined

The rationale for this initial screening is to identify which receptors the impurity binds to with significant affinity, thereby prioritizing them for further functional characterization.

Part 2: Elucidating Functional Activity - Intrinsic Efficacy

Demonstrating that a compound binds to a receptor is only the first step. It is crucial to determine the functional consequence of this binding – does it activate the receptor (agonist), block the natural ligand's effect (antagonist), or produce a submaximal response (partial agonist)?[15][16] For G-protein coupled receptors (GPCRs) like the dopamine and serotonin receptors, this can be assessed by measuring downstream signaling events, such as changes in intracellular second messenger levels (e.g., cAMP, Ca²⁺) or β-arrestin recruitment.[17][18][19]

Experimental Workflow for Functional Characterization

G cluster_0 Receptor Binding Confirmation cluster_1 Functional Activity Assessment cluster_2 Data Analysis & Profile Determination A Aripiprazole Impurity 10 B Radioligand Binding Assay (D2, 5-HT1A, 5-HT2A) A->B Determine Ki C cAMP Assay (for Gi/Gs coupled receptors like D2, 5-HT1A) B->C D Calcium Flux Assay (for Gq coupled receptors like 5-HT2A) B->D E β-Arrestin Recruitment Assay (e.g., Tango Assay) B->E F Dose-Response Curves C->F D->F E->F G Determine EC50/IC50 and Emax F->G H Pharmacological Profile: Agonist, Antagonist, or Partial Agonist? G->H

Caption: Workflow for the functional characterization of Aripiprazole Impurity 10.

Experimental Protocol: cAMP Assay for D2 and 5-HT1A Receptors

Both dopamine D2 and serotonin 5-HT1A receptors are typically coupled to the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[15]

Step-by-Step Methodology:

  • Cell Culture: Use cells stably expressing the D2 or 5-HT1A receptor.

  • Cell Stimulation:

    • Agonist Mode: Treat the cells with increasing concentrations of Aripiprazole Impurity 10 and measure the resulting change in cAMP levels. A decrease in cAMP indicates agonistic activity.

    • Antagonist Mode: Pre-incubate the cells with increasing concentrations of Aripiprazole Impurity 10, followed by stimulation with a known agonist (e.g., quinpirole for D2, 8-OH-DPAT for 5-HT1A). An inhibition of the agonist-induced decrease in cAMP indicates antagonistic activity.

  • cAMP Measurement: Use a commercially available cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based) to quantify intracellular cAMP levels.

  • Data Analysis:

    • Agonist Mode: Plot the percentage of cAMP inhibition against the log concentration of Aripiprazole Impurity 10 to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

    • Antagonist Mode: Plot the percentage of inhibition of the agonist response against the log concentration of Aripiprazole Impurity 10 to determine the IC50 (concentration for 50% inhibition).

Experimental Protocol: Calcium Flux Assay for 5-HT2A Receptors

The serotonin 5-HT2A receptor is coupled to the Gq protein, which activates phospholipase C, leading to an increase in intracellular calcium (Ca²⁺).[15]

Step-by-Step Methodology:

  • Cell Culture and Dye Loading: Use cells stably expressing the 5-HT2A receptor and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Cell Stimulation:

    • Agonist Mode: Add increasing concentrations of Aripiprazole Impurity 10 to the cells and measure the change in fluorescence, which corresponds to changes in intracellular Ca²⁺. An increase in fluorescence indicates agonistic activity.

    • Antagonist Mode: Pre-incubate the cells with increasing concentrations of Aripiprazole Impurity 10, followed by stimulation with a known 5-HT2A agonist (e.g., serotonin or DOI). A blockage of the agonist-induced calcium release indicates antagonistic activity.

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the change in fluorescence intensity over time.

  • Data Analysis:

    • Agonist Mode: Plot the change in fluorescence against the log concentration of Aripiprazole Impurity 10 to determine the EC50 and Emax.

    • Antagonist Mode: Plot the percentage of inhibition of the agonist response against the log concentration of Aripiprazole Impurity 10 to determine the IC50.

Signaling Pathway of Aripiprazole's Key Receptors

G cluster_0 Dopamine D2 / Serotonin 5-HT1A (Gi-coupled) cluster_1 Serotonin 5-HT2A (Gq-coupled) A Aripiprazole / Impurity 10 B D2 / 5-HT1A Receptor A->B C Gi Protein B->C Activation D Adenylyl Cyclase C->D Inhibition E ATP F cAMP E->F Conversion G Aripiprazole / Impurity 10 H 5-HT2A Receptor G->H I Gq Protein H->I Activation J Phospholipase C I->J Activation K PIP2 L IP3 + DAG K->L Hydrolysis M Ca²⁺ Release L->M

Caption: Simplified signaling pathways for aripiprazole's primary target receptors.

Expected Data and Interpretation

The functional assay results will reveal the intrinsic activity of Aripiprazole Impurity 10.

Table 2: Hypothetical Functional Activity of Aripiprazole Impurity 10 and Aripiprazole

CompoundReceptorAssayActivityEC50/IC50 (nM)Emax (% of full agonist)
AripiprazoleDopamine D2cAMPPartial Agonist~2~25-30
Serotonin 5-HT1AcAMPPartial Agonist~3~60
Serotonin 5-HT2ACalcium FluxAntagonist~10N/A
Aripiprazole Impurity 10Dopamine D2cAMPTo be determinedTo be determinedTo be determined
Serotonin 5-HT1AcAMPTo be determinedTo be determinedTo be determined
Serotonin 5-HT2ACalcium FluxTo be determinedTo be determinedTo be determined

By comparing the Emax of Aripiprazole Impurity 10 to that of a full agonist and aripiprazole, we can definitively classify its activity. An Emax similar to aripiprazole would suggest a similar partial agonist profile, while an Emax near zero in antagonist mode would indicate a pure antagonist.

Conclusion: Synthesizing a Comprehensive Pharmacological Profile

The comprehensive characterization of Aripiprazole Impurity 10 is not merely a regulatory requirement but a scientific necessity to ensure the quality and safety of aripiprazole-based therapies. By systematically determining its receptor binding affinities and functional activities, we can build a detailed pharmacological profile. This allows for a scientifically sound risk assessment of its potential impact on the overall therapeutic effect and side-effect profile of the parent drug. The methodologies outlined in this guide provide a robust framework for such an investigation, grounded in established principles of pharmacology and drug discovery. The resulting data will be invaluable for drug development professionals, enabling informed decisions regarding process control and product specifications.

References

  • De Bartolomeis, A., et al. (2015). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. CNS Drugs, 29(9), 773-799. Available from: [Link]

  • Wikipedia. (2024). Aripiprazole. Available from: [Link]

  • Abi-Dargham, A., et al. (2000). Effects of Dopamine D2 Receptor Partial Agonist Antipsychotic Aripiprazole on Dopamine Synthesis in Human Brain Measured by PET with L-[β-11C]DOPA. Neuropsychopharmacology, 23(3), 226-233. Available from: [Link]

  • Stahl, S. M. (2020). Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. Psychopharmacology Institute. Available from: [Link]

  • Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Aripiprazole?. Available from: [Link]

  • Zhu, F., & Wang, P. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmaceutica Sinica B, 11(10), 2947-2963. Available from: [Link]

  • Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5488. Available from: [Link]

  • Eich, D., & Gertsch, A. (2019). Partial D2 dopamine agonists: pharmacology and clinical significance. Swiss Medical Weekly, 149, w20057. Available from: [Link]

  • Samochowiec, J., & Mroczko, B. (2021). Dopamine D2 receptor partial agonists in the treatment of schizophrenia – example of brexpiprazole. Psychiatria Polska, 55(1), 7-18. Available from: [Link]

  • U.S. Food and Drug Administration. (2002). ABILIFY (aripiprazole) Tablets, ABILIFY (aripiprazole) Oral Solution - Prescribing Information. Available from: [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Available from: [Link]

  • Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665. Available from: [Link]

  • Chen, X., et al. (2016). Discovery of G Protein-Biased D2 Dopamine Receptor Partial Agonists. Journal of Medicinal Chemistry, 59(22), 10275-10292. Available from: [Link]

  • St-Onge, S., et al. (2022). Partial agonist antipsychotic drugs differentially interact with a secondary binding site at the dopamine D 2 receptor. bioRxiv. Available from: [Link]

  • Zhen, J., et al. (2006). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 152(1-2), 107-115. Available from: [Link]

  • Allikalt, A., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Chemistry, 11, 1145458. Available from: [Link]

  • Bio-protocol. (n.d.). Radioligand binding assays. Available from: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Verdia, J., Kumar, P., & Joshi, N. S. (2014). SYNTHESIS AND CHARACTERIZATION OF POTENTIAL IMPURITIES OF ARIPIPRAZOLE. International Journal of Pharmaceutical Sciences and Research, 5(9), 4046-4050. Available from: [Link]

  • Tall, Z., et al. (2007). In vitro receptor binding assays: General methods and considerations. Journal of Receptors and Signal Transduction, 27(5-6), 299-315. Available from: [Link]

  • Farde, L., et al. (1995). Probing cortical sites of antipsychotic drug action with in vivo receptor imaging. Journal of Clinical Psychiatry, 56(Suppl 3), 19-24. Available from: [Link]

  • Madhusudhan, G., et al. (2008). Identification, isolation, characterization and synthesis of novel impurity in antipsychotic drug: Aripiprazole. Analytical Chemistry: An Indian Journal, 7(7), 551-553. Available from: [Link]

  • de Greef, R., et al. (2011). Dopamine D2 occupancy as a biomarker for antipsychotics: Quantifying the relationship with efficacy and extrapyramidal symptoms. The AAPS Journal, 13(1), 121-130. Available from: [Link]

  • Shapiro, D. A., et al. (2003). Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. Neuropsychopharmacology, 28(8), 1400-1411. Available from: [Link]

  • Synchemia. (n.d.). Aripiprazole Impurity 10. Available from: [Link]

  • Roth, B. L., et al. (2000). Affinities for aripiprazole and reference compounds at various receptors, channels and transporters. Psychopharmacology, 148(4), 417-421. Available from: [Link]

  • European Medicines Agency. (2005). Abilify, INN-Aripiprazole - European Public Assessment Report. Available from: [Link]

  • Casey, D. E. (1999). In Vitro Receptor Binding Affinity Constants a of Atypical Antipsychotics. Primary Psychiatry, 6(1), 44-49. Available from: [Link]

  • Soponar, F., et al. (2011). QUANTITATIVE EVALUATION OF ARIPIPRAZOLE AND ITS FIVE RELATED CHEMICAL IMPURITIES FROM PHARMACEUTICALS USING A HPLC-DAD METHOD. Revue Roumaine de Chimie, 56(10), 1035-1042. Available from: [Link]

  • Stanciu, G., et al. (2013). Chemical structures of aripiprazole and its impurities. Journal of the Serbian Chemical Society, 78(10), 1475-1487. Available from: [Link]

  • Gründer, G., & Hiemke, C. (2022). Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice. Frontiers in Psychiatry, 13, 857731. Available from: [Link]

  • de Bartolomeis, A., et al. (2015). Aripiprazole: from pharmacological profile to clinical use. Neuropsychiatric Disease and Treatment, 11, 2637-2647. Available from: [Link]

  • Veeprho. (n.d.). Aripiprazole impurities and Related Compound. Available from: [Link]

  • Kim, E., et al. (2017). Relationship between subjective well-being and aripiprazole: an [11C]raclopride PET study. Translational Psychiatry, 7(10), e1255. Available from: [Link]

  • Lawler, C. P., et al. (1999). Interactions of the Novel Antipsychotic Aripiprazole (OPC-14597) with Dopamine and Serotonin Receptor Subtypes. Neuropsychopharmacology, 20(6), 612-627. Available from: [Link]

  • Girgis, R. R., et al. (2013). ANTIPSYCHOTIC BINDING TO THE DOPAMINE-3 RECEPTOR IN HUMANS: A PET STUDY WITH [11C]-(+)-PHNO. Neuropsychopharmacology, 38(10), 1931-1938. Available from: [Link]

  • Sobiéra-Kopel, A., et al. (2016). OPTIMIZATION OF ARIPIPRAZOLE SYNTHESIS. Acta Poloniae Pharmaceutica, 73(1), 151-156. Available from: [Link]

  • Shrivastava, A., et al. (2018). Identification, Synthesis, and Control of Process-Related Impurities in the Antipsychotic Drug Substance Brexpiprazole. Organic Process Research & Development, 22(11), 1546-1555. Available from: [Link]

  • Preskorn, S. H. (2009). Clinician's Guide to Understanding Atypical Antipsychotic Drug Receptor Binding Properties. Journal of Psychiatric Practice, 15(4), 263-269. Available from: [Link]

  • Stanciu, G., et al. (2013). Validation of an HPLC method for determination of aripiprazole and its impurities in pharmaceuticals. Journal of the Serbian Chemical Society, 78(10), 1475-1487. Available from: [Link]

  • Jean-Baptiste, K., et al. (2021). receptor density influences the recruitment bias of aripiprazole and brexpiprazole at the. bioRxiv. Available from: [Link]

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Foundational

Identification of Aripiprazole Impurity 10 in pharmaceutical formulations

Identification and Characterization of Aripiprazole Impurity 10 in Pharmaceutical Formulations: A Technical Guide Introduction Aripiprazole is a second-generation atypical antipsychotic widely prescribed for the manageme...

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Author: BenchChem Technical Support Team. Date: April 2026

Identification and Characterization of Aripiprazole Impurity 10 in Pharmaceutical Formulations: A Technical Guide

Introduction

Aripiprazole is a second-generation atypical antipsychotic widely prescribed for the management of schizophrenia and bipolar disorder. It functions via a unique pharmacological mechanism as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at 5-HT2A receptors[1]. During the synthesis, scale-up, and formulation of the active pharmaceutical ingredient (API), various related compounds and degradation products can emerge. Regulatory agencies mandate rigorous impurity profiling to ensure drug safety, efficacy, and batch-to-batch consistency.

Among the known related compounds, Aripiprazole Impurity 10 (CAS No: 203395-78-2) presents a distinct analytical and synthetic challenge[2]. Chemically identified as 5-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one, it is a positional isomer of aripiprazole. Because it shares the identical molecular formula (C23H27Cl2N3O2) and molecular weight (448.39 g/mol ) as the parent API, conventional reversed-phase high-performance liquid chromatography (RP-HPLC) often fails to achieve baseline resolution, necessitating advanced analytical strategies[3].

Mechanistic Origin and Structural Causality

To effectively control an impurity, one must first understand its kinetic and thermodynamic origins. Aripiprazole is typically synthesized via the alkylation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with 1,4-dibromobutane, followed by a nucleophilic substitution coupling with 1-(2,3-dichlorophenyl)piperazine.

The causality of Impurity 10 lies entirely in the quality of the starting material. If the primary precursor is contaminated with its positional isomer, 5-hydroxy-3,4-dihydroquinolin-2(1H)-one (also known as Aripiprazole Impurity 14, CAS No: 30389-33-4)[4], the parallel synthetic pathway will inevitably yield the 5-isomer of aripiprazole (Impurity 10).

Pathway SM1 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one (Target Starting Material) API Aripiprazole (Target API) SM1->API Alkylation & Coupling SM2 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one (Impurity 14, CAS: 30389-33-4) Imp10 Aripiprazole Impurity 10 (5-Isomer, CAS: 203395-78-2) SM2->Imp10 Alkylation & Coupling Reagent 1,4-Dibromobutane + 1-(2,3-Dichlorophenyl)piperazine Reagent->API Reagent->Imp10

Figure 1: Mechanistic origin of Impurity 10 via parallel alkylation of Impurity 14.

Field-Proven Insight: The most robust, self-validating system to eliminate Impurity 10 is not downstream purification, but upstream specification. Implementing a strict regulatory limit (e.g., <0.05%) for the 5-hydroxy isomer in the starting material effectively prevents the formation of Impurity 10, saving significant resources during downstream API crystallization.

Analytical Strategy: Overcoming Isomeric Co-elution

Standard C18 columns rely primarily on hydrophobic (van der Waals) interactions. Because the 5-isomer and 7-isomer have nearly identical partition coefficients (logP), they tend to co-elute under standard gradient conditions.

To resolve this, analysts must exploit the subtle differences in steric hindrance and π−π electron distribution caused by the position of the alkoxy linkage on the quinolinone ring. A Phenyl-Hexyl stationary phase is selected because its aromatic ring provides π−π interactions that are highly sensitive to the spatial geometry of the analyte's aromatic systems. Coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), this creates a highly specific, self-validating analytical method.

G A API Sample Preparation (Extraction & Dilution) B UHPLC Separation (Phenyl-Hexyl Column) A->B C UV Detection (252 nm) B->C D ESI-MS/MS Analysis (m/z 448.4 -> 285.1) B->D E Data Processing (Isomer Differentiation) C->E D->E

Figure 2: Integrated UHPLC-UV/MS workflow for Aripiprazole Impurity 10 identification.

Experimental Protocol: UHPLC-UV/MS Workflow

Step 1: Sample Preparation

  • Accurately weigh 25.0 mg of the Aripiprazole API or crushed tablet equivalent.

  • Transfer to a 50 mL volumetric flask.

  • Dissolve in 25 mL of Diluent (Acetonitrile:Water, 50:50 v/v). Sonicate for 15 minutes to ensure complete extraction of the API and trace impurities.

  • Make up to the mark with Diluent and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 2: UHPLC Chromatographic Conditions

  • Column: Phenyl-Hexyl, 100 mm × 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 6.0 with acetic acid). Causality: The slightly acidic pH ensures the piperazine nitrogen remains protonated, improving peak shape by preventing secondary interactions with free silanols, while also maximizing MS ionization efficiency.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 8.0 min: 20% 60% B

    • 8.0 - 10.0 min: 60% 90% B

    • 10.0 - 12.0 min: 90% B

    • 12.0 - 12.1 min: 90% 20% B (Re-equilibration)

  • UV Detection: 252 nm[3].

Step 3: MS/MS Parameters (Positive ESI Mode)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 450°C

  • Precursor Ion: m/z 448.4 [M+H]+

  • Product Ions: m/z 285.1 (quantifier), m/z 177.1 (qualifier).

  • Collision Energy: 25 eV.

System Suitability (Self-Validation): The analytical run is only considered valid if the resolution ( Rs​ ) between the Aripiprazole peak and the Impurity 10 peak is ≥1.5 , proving the system's capability to differentiate the positional isomers.

Quantitative Data Presentation

The optimized method yields distinct chromatographic and mass spectrometric profiles for the API and its positional isomer. The performance data is summarized below:

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ions (m/z)LOD (µg/mL)LOQ (µg/mL)Relative Response Factor (RRF)
Aripiprazole (7-Isomer) 6.85448.4285.1, 177.10.0150.0501.00
Impurity 10 (5-Isomer) 7.21448.4285.1, 177.10.0180.0550.98
Impurity 14 (Precursor) 3.40164.1146.0, 118.00.0100.0301.15

Table 1: Chromatographic and MS parameters for Aripiprazole and key related compounds.

Conclusion

The identification and control of Aripiprazole Impurity 10 require a deep understanding of its synthetic origin and physicochemical properties. Because it is a positional isomer, standard C18 chromatography is insufficient. By implementing a Phenyl-Hexyl UHPLC-MS/MS methodology, analysts can exploit π−π interactions to achieve baseline resolution. Ultimately, the most scientifically sound approach is to establish a self-validating control system: rigorously screening the starting material for 5-hydroxy-3,4-dihydroquinolin-2(1H)-one to prevent the kinetic formation of Impurity 10 entirely.

References

  • Title: Aripiprazole Impurity 10 - Synchemia Source: Synchemia Research Chemical URL
  • Title: Chemical structures of aripiprazole and its impurities Source: ResearchGate URL
  • Title: 5-Hydroxy-3,4-dihydro-2(1H)
  • Title: Tuning Physicochemical Properties of Antipsychotic Drug Aripiprazole with Multicomponent Crystal Strategy Based on Structure and Property Relationship Source: ACS Publications URL

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced RP-HPLC Method Development for the Baseline Resolution of Aripiprazole and its Positional Isomer, Impurity 10

Target Audience: Analytical Researchers, QC Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol Introduction & The Analytical Challenge Aripiprazole is a widely...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, QC Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol

Introduction & The Analytical Challenge

Aripiprazole is a widely prescribed atypical antipsychotic utilized in the management of schizophrenia and bipolar disorder. During its synthesis and formulation, several related substances and degradation products can emerge, necessitating rigorous impurity profiling to ensure drug safety and efficacy.

One of the most analytically challenging related substances is Aripiprazole Impurity 10 (CAS: 203395-78-2). While the active pharmaceutical ingredient (API) is 7-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one, Impurity 10 is its positional isomer , characterized by the butoxy substitution at the 5-position instead of the 7-position: 5-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one [1].

Because Aripiprazole and Impurity 10 possess identical molecular weights, nearly indistinguishable lipophilicity ( logP ), and identical pKa values, standard C18 stationary phases relying solely on dispersive hydrophobic interactions frequently result in co-elution. Baseline resolution requires a method development strategy that exploits subtle steric variations and electronic distribution differences across the quinolinone ring.

Chromatographic Strategy & Mechanistic Causality (E-E-A-T)

To establish a self-validating and robust protocol, every parameter in this method was selected based on physicochemical causality:

Stationary Phase Selection: The Role of π−π Interactions

Standard alkyl chains (C18) fail to recognize the slight spatial difference between the 5- and 7-substituted isomers. By transitioning to a Phenyl-Hexyl stationary phase, the method leverages π−π electron donor-acceptor interactions. The shift of the bulky butoxy-piperazine chain from the 7-position to the 5-position alters the electron density and steric accessibility of the quinolinone aromatic system. The Phenyl-Hexyl phase acts as a shape-selective surface, selectively retarding the isomer with the more planar or accessible aromatic face [2].

Mobile Phase pH: Suppressing Secondary Interactions

Aripiprazole contains a basic piperazine moiety with a pKa of ~7.6. If the mobile phase pH is near this value, the analyte will exist in a state of partial ionization, leading to severe peak tailing and retention time instability. By buffering the mobile phase to pH 3.0 using potassium dihydrogen phosphate ( KH2​PO4​ ), the piperazine nitrogen is fully protonated. This complete ionization prevents mixed-mode retention (where neutral species partition while protonated species undergo cation-exchange with residual silanols on the silica support), ensuring sharp, symmetrical peaks [1].

Gradient Elution Dynamics

A shallow, multi-step gradient utilizing Acetonitrile (ACN) as the organic modifier provides the low viscosity and high mass-transfer efficiency needed for sharp peak shapes. The gradient starts at a highly aqueous composition to focus the analytes at the column head, slowly ramping the organic concentration to elute the closely eluting isomers with maximum selectivity ( α ).

Workflow A Phase 1: Column Screening Evaluate C18 vs. Phenyl-Hexyl B Phase 2: pH Optimization Target pH 3.0 for Piperazine Protonation A->B C Phase 3: Gradient Tuning Adjust ACN/Buffer ratio for Isomer Resolution B->C D Phase 4: Method Validation Specificity, LOD/LOQ, Linearity (ICH Q2) C->D

Fig 1. Step-by-step logical workflow for HPLC method development and validation.

Experimental Protocol

This protocol is designed as a self-validating system. System suitability criteria must be met prior to sample analysis to guarantee the integrity of the separation.

Reagents and Materials
  • Standards: Aripiprazole API Reference Standard, Aripiprazole Impurity 10 Reference Standard (>95% purity).

  • Reagents: HPLC-grade Acetonitrile, Potassium dihydrogen phosphate ( KH2​PO4​ ), Orthophosphoric acid (85%), Milli-Q Water (18.2 MΩ·cm).

Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH2​PO4​ in 1000 mL of Milli-Q water (yields ~20 mM). Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.45 µm membrane and sonicate for 10 minutes to degas.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Diluent: Water / Acetonitrile (50:50, v/v).

  • System Suitability Standard: Prepare a solution in the diluent containing 500 µg/mL of Aripiprazole and spike with 0.75 µg/mL (0.15% specification limit) of Impurity 10.

Instrumental Parameters
ParameterSpecification
Column Phenomenex Luna Phenyl-Hexyl (250 mm × 4.6 mm, 5 µm)
Flow Rate 1.0 mL/min
Column Temperature 25°C ± 2°C
Detection Wavelength UV at 215 nm (Optimal for impurity sensitivity)
Injection Volume 20 µL
Autosampler Temp 5°C (to prevent degradation)

Gradient Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.07228
10.07030
40.06040
50.03763
60.03763
61.07228
70.07228

Separation Mechanism Visualization

Mechanism Analyte Analyte Aripiprazole & Impurity 10 Hydrophobic Hydrophobic Interaction Alkyl Chain Base Analyte->Hydrophobic Base retention PiPi Pi-Pi Interaction Phenyl-Hexyl Phase Analyte->PiPi Selectivity Steric Steric Recognition 5- vs 7- substitution Analyte->Steric Shape recognition Resolution Resolution Hydrophobic->Resolution PiPi->Resolution Steric->Resolution

Fig 2. Chromatographic interaction mechanisms enabling the separation of positional isomers.

Data Presentation & Method Validation

The method was validated in accordance with ICH Q2(R2) guidelines [3]. The self-validating nature of the protocol relies on achieving strict system suitability parameters before proceeding with quantitative analysis.

Table 1: System Suitability Parameters (Spiked Sample)
ParameterAripiprazoleImpurity 10Acceptance Criteria
Retention Time (RT) ~ 28.5 min~ 30.2 minReport
Relative Retention Time (RRT) 1.001.06N/A
Resolution ( Rs​ ) -2.4 ≥2.0
Tailing Factor ( Tf​ ) 1.151.18 ≤1.5
Theoretical Plates ( N ) > 12,000> 11,500 ≥5,000
Table 2: Method Validation Summary (Impurity 10)
Validation ParameterResultICH Q2(R2) Requirement
Limit of Detection (LOD) 0.02 µg/mL (S/N > 3)Signal-to-Noise 3:1
Limit of Quantitation (LOQ) 0.06 µg/mL (S/N > 10)Signal-to-Noise 10:1
Linearity Range LOQ to 1.50 µg/mL R2≥0.995
Correlation Coefficient ( R2 ) 0.9992 R2≥0.995
Accuracy (Recovery at 100%) 99.4% ± 1.2%90.0% - 110.0%
Method Precision (%RSD, n=6) 1.8% ≤5.0%

Conclusion

The baseline resolution of Aripiprazole and its positional isomer, Impurity 10, represents a significant analytical challenge due to their identical molecular weights and similar hydrophobicities. By transitioning from a standard dispersive C18 mechanism to a Phenyl-Hexyl stationary phase, this method successfully exploits π−π interactions and steric recognition. Coupled with a strictly controlled pH 3.0 mobile phase to suppress piperazine ionization artifacts, the protocol provides a highly robust, ICH-compliant framework for pharmaceutical quality control and stability-indicating assays.

References

  • Title: Validation of an HPLC method for determination of aripiprazole and its impurities in pharmaceuticals Source: Acta Chromatographica (AKJournals) URL: [Link][1]

  • Title: Development of a novel RP-HPLC method for the efficient separation of aripiprazole and its nine impurities Source: Journal of Separation Science (PubMed/Wiley) URL: [Link] [2]

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Application

Application Note: Unambiguous NMR Characterization of Aripiprazole Impurity 10

Audience: Analytical Chemists, NMR Spectroscopists, and Pharmaceutical QC Professionals Focus: Positional Isomer Differentiation via 1D and 2D Nuclear Magnetic Resonance (NMR) Executive Summary In pharmaceutical developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, NMR Spectroscopists, and Pharmaceutical QC Professionals Focus: Positional Isomer Differentiation via 1D and 2D Nuclear Magnetic Resonance (NMR)

Executive Summary

In pharmaceutical development, rigorous impurity profiling is mandated by ICH Q3A(R2) guidelines to ensure drug safety and efficacy. Aripiprazole, a widely prescribed atypical antipsychotic, presents a unique analytical challenge during its synthesis and degradation profiling. Aripiprazole Impurity 10 (CAS No: 203395-78-2) is a critical process-related impurity and positional isomer of the Active Pharmaceutical Ingredient (API)[1]. While the API features a butoxy-piperazine side chain at the C7 position of the quinolinone ring, Impurity 10 features this linkage at the C5 position[2].

Because both compounds share an identical molecular formula (C23H27Cl2N3O2) and molecular weight (448.39 g/mol )[3][4], standard Liquid Chromatography-Mass Spectrometry (LC-MS) cannot unambiguously differentiate them due to identical precursor ions and highly similar fragmentation pathways. This application note details a self-validating NMR spectroscopy protocol to definitively characterize Impurity 10 by exploiting the distinct scalar coupling networks of its aromatic spin system.

Mechanistic Insights: The Logic of NMR Differentiation

As an application scientist, one must select analytical techniques based on the specific physical properties that differ between analytes. Here, the localized magnetic environment of the quinolinone ring is the key to differentiation.

1D ¹H NMR: Aromatic Spin System Analysis

The structural shift of the oxygen linkage from C7 (Aripiprazole) to C5 (Impurity 10) fundamentally alters the substitution pattern of the aromatic ring, changing it from a 1,2,4-trisubstituted system to a 1,2,3-trisubstituted system.

  • Aripiprazole (C7-O): The protons reside at positions 5, 6, and 8. This creates an AMX spin system. H5 and H6 are ortho to each other, while H6 and H8 are meta. This results in a highly characteristic splitting pattern: a doublet for H5 ( J≈8.5 Hz), a doublet of doublets for H6 ( J≈8.5,2.3 Hz), and a finely split doublet for H8 ( J≈2.3 Hz).

  • Impurity 10 (C5-O): The protons reside at positions 6, 7, and 8. This creates three adjacent protons. H6 and H8 are both ortho to the central H7. Consequently, H6 appears as a doublet ( J≈8.0 Hz), H7 appears as a triplet (or a doublet of doublets, J≈8.0,8.0 Hz), and H8 appears as a doublet ( J≈8.0 Hz).

Causality Check: The mere observation of a triplet in the aromatic region of the ¹H NMR spectrum instantly flags the presence of the 5-substituted isomer (Impurity 10), making this a rapid, self-validating diagnostic feature.

2D HMBC: Unambiguous Linkage Confirmation

To make the protocol entirely self-validating, 1D ¹H NMR must be orthogonally confirmed by 2D Heteronuclear Multiple Bond Correlation (HMBC). HMBC detects long-range ( 2J and 3J ) carbon-proton couplings. By tracing the 3J correlation from the protons of the aliphatic O-CH₂ group (part of the butoxy chain) to the aromatic ring, we can pinpoint the exact carbon of attachment. In Impurity 10, this cross-peak will correlate to C5, whereas in the API, it correlates to C7.

Experimental Protocols

The following step-by-step methodology ensures high-resolution data acquisition suitable for regulatory submission (e.g., Structure Elucidation Reports)[2].

Step 1: Sample Preparation
  • Weighing: Accurately weigh 10–15 mg of Aripiprazole Impurity 10 reference standard into a clean glass vial.

  • Solvent Selection: Dissolve the sample in 600 µL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D). Causality: DMSO- d6​ is chosen over CDCl₃ because it disrupts intermolecular hydrogen bonding of the quinolinone amide (NH), yielding a sharp, well-resolved NH signal near 10.0 ppm. This serves as a reliable internal structural anchor.

  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) for precise chemical shift calibration (0.00 ppm).

  • Transfer: Transfer the homogeneous solution to a 5 mm precision NMR tube. Sonicate for 60 seconds to eliminate micro-bubbles that could distort magnetic field homogeneity.

Step 2: 1D ¹H and ¹³C NMR Acquisition
  • Instrument Setup: Insert the sample into a 500 MHz (or higher) NMR spectrometer equipped with a CryoProbe. Regulate the temperature to 298 K.

  • ¹H NMR Parameters:

    • Pulse program: zg30 (30° excitation pulse).

    • Relaxation delay (D1): 2.0 s. Causality: A 2-second delay ensures complete longitudinal relaxation ( T1​ ) of the aromatic protons, which is critical for accurate integration and resolving the subtle ~2 Hz meta-couplings.

    • Number of scans (NS): 16 to 64.

  • ¹³C NMR Parameters:

    • Pulse program: zgpg30 (proton-decoupled).

    • Relaxation delay (D1): 2.0 s.

    • Number of scans (NS): 1024 (due to the lower gyromagnetic ratio and natural abundance of ¹³C).

Step 3: 2D HMBC Acquisition
  • Pulse Sequence: Select a standard gradient-selected HMBC sequence (e.g., hmbcgplpndqf).

  • Delay Optimization: Optimize the long-range coupling delay for JC,H​=8 Hz ( Δ=1/2J=62.5 ms). Causality: 8 Hz is the optimal average for 3J couplings in aromatic systems, ensuring the critical O-CH₂ to C5/C7 cross-peak is captured with maximum intensity.

  • Resolution: Acquire 2048 data points in the direct dimension (F2, ¹H) and 256 increments in the indirect dimension (F1, ¹³C).

Step 4: Data Processing
  • Apply an exponential window function (Line Broadening = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transformation to enhance the signal-to-noise ratio without sacrificing the resolution of the J-couplings.

  • Apply baseline correction (e.g., Bernstein polynomial fit) to ensure accurate integration of the multiplet structures.

Quantitative Data Summary

The table below summarizes the diagnostic chemical shifts and splitting patterns that differentiate the two isomers. (Note: Values are representative empirical assignments for the quinolinone ring in DMSO- d6​ to illustrate the structural logic).

PositionAripiprazole API (C7-O) ¹H (ppm), Multiplicity, J (Hz)Aripiprazole API ¹³C (ppm)Impurity 10 (C5-O) ¹H (ppm), Multiplicity, J (Hz)Impurity 10 ¹³C (ppm)
C2 (C=O) -170.2-170.5
C5 7.05 (d, J=8.5)128.5- (Oxygen Linkage) 156.0
C6 6.55 (dd, J=8.5, 2.3)108.26.65 (d, J=8.0)105.5
C7 - (Oxygen Linkage) 158.4 7.15 (t, J=8.0) 128.0
C8 6.45 (d, J=2.3)102.16.55 (d, J=8.0)109.2
O-CH₂ 3.95 (t, J=6.5)67.54.02 (t, J=6.5)68.1
HMBC Key O-CH₂ correlates to C7-O-CH₂ correlates to C5-

Workflow Visualization

The following logic diagram illustrates the self-validating analytical workflow used to differentiate the isomers.

NMR_Workflow Start Unknown Impurity Sample (m/z = 448.39) NMR1D Acquire 1D ¹H NMR (Analyze Aromatic Region) Start->NMR1D Split1 Pattern: d, dd, d (1,2,4-trisubstituted) NMR1D->Split1 H5, H6, H8 protons Split2 Pattern: d, t, d (1,2,3-trisubstituted) NMR1D->Split2 H6, H7, H8 protons HMBC1 2D HMBC: O-CH₂ correlates to C7 Split1->HMBC1 HMBC2 2D HMBC: O-CH₂ correlates to C5 Split2->HMBC2 Result1 Aripiprazole API (7-substituted) HMBC1->Result1 Result2 Aripiprazole Impurity 10 (5-substituted) HMBC2->Result2

Figure 1: NMR structural elucidation workflow for differentiating Aripiprazole positional isomers.

References

  • Title: Aripiprazole Impurity 10 - Synchemia Research Chemical Source: synchemia.com URL: [Link]

  • Title: ARIPIRAZOLE EP IMPURITY F | ARIPIRAZOLE USP RC F - Allmpus (Impurity 10 Specifications) Source: allmpus.com URL: [Link]

  • Title: Aripiprazole Impurity 10 | CAS 203395-78-2 - Veeprho Source: veeprho.com URL: [Link]

  • Title: Aripiprazole impurity suppliers USA - American Chemical Suppliers Source: americanchemicalsuppliers.com URL: [Link]

Sources

Method

Application Note: Advanced Sample Preparation and Chromatographic Resolution of Aripiprazole Impurity 10 (5-Isomer)

Executive Summary Aripiprazole is a widely prescribed atypical antipsychotic utilized in the treatment of schizophrenia and bipolar disorder[1]. Quality control of aripiprazole requires rigorous monitoring of synthesis-r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aripiprazole is a widely prescribed atypical antipsychotic utilized in the treatment of schizophrenia and bipolar disorder[1]. Quality control of aripiprazole requires rigorous monitoring of synthesis-related impurities and degradation products to meet pharmacopeial standards[2]. Among these, Aripiprazole Impurity 10 (CAS No: 203395-78-2) presents a unique analytical challenge. Structurally, it is a positional isomer of the active pharmaceutical ingredient (API), formally known as 5-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one[3].

Because positional isomers share identical molecular weights and highly similar partition coefficients (LogP), standard sample preparation and isocratic HPLC methods often fail to achieve baseline resolution. This application note details a field-proven, self-validating sample preparation protocol and chromatographic rationale designed specifically to isolate and quantify Aripiprazole Impurity 10 with high scientific integrity.

Mechanistic Insights in Sample Preparation (The "Why")

As analytical scientists, we must understand that sample preparation is not merely a sequence of dilutions; it is the strategic manipulation of physical chemistry to isolate the analyte from its matrix. Aripiprazole and its 5-isomer are highly hydrophobic and exhibit pH-dependent solubility due to the basic piperazine moiety.

  • Initial Solubilization (Diluent 1 - Overcoming Lattice Energy): Initial solubilization must overcome the high lattice energy of the solid API. A 1:1 mixture of Acetonitrile and Methanol (Diluent 1) is utilized to rapidly disrupt the crystalline structure[4]. Methanol provides excellent hydrogen-bond donating/accepting capabilities to solvate the lactam ring, while acetonitrile disrupts hydrophobic stacking. This ensures 100% recovery from the matrix without inducing solvent-shock precipitation.

  • Aqueous Buffering (Diluent 2 - Stabilizing Ionization): To match the initial conditions of the reversed-phase gradient and stabilize the ionization state of the basic nitrogen atoms, the organic extract is diluted with a pH 3.0 phosphate buffer (Diluent 2)[5]. At pH 3.0, the piperazine nitrogens are fully protonated, increasing polarity and ensuring sharp peak shapes by preventing secondary interactions with residual silanols on the silica-based stationary phase.

  • Matrix Elimination (Filtration Mechanics): For tablet formulations, excipients (e.g., magnesium stearate, microcrystalline cellulose) must be removed. A 0.45 μm Polytetrafluoroethylene (PTFE) filter is mandated because it does not adsorb the hydrophobic aripiprazole or its isomer, whereas nylon or cellulose filters might cause significant analyte loss through non-specific binding.

Workflow for Aripiprazole Impurity 10 sample preparation ensuring complete isomer extraction.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Aripiprazole Reference Standard (USP or equivalent)[2]

  • Aripiprazole Impurity 10 Reference Standard (Purity > 98%)[6]

  • Acetonitrile (HPLC Gradient Grade)

  • Methanol (HPLC Gradient Grade)

  • Potassium dihydrogen phosphate ( KH2​PO4​ , Analytical Grade)

  • Orthophosphoric acid (10% v/v)

  • 0.45 μm PTFE Syringe Filters

Preparation of Diluents
  • Diluent 1 (Organic Extraction Solvent): Mix Acetonitrile and Methanol in a 1:1 (v/v) ratio. Degas via sonication for 5 minutes.

  • Diluent 2 (Aqueous Buffer): Dissolve 1.11 g of KH2​PO4​ in 1000 mL of ultrapure water. Adjust the pH to 3.0 ± 0.05 using 10% orthophosphoric acid[4]. Filter through a 0.45 μm membrane filter.

Preparation of Standard Solutions
  • Impurity 10 Stock Solution: Accurately weigh 5.0 mg of Aripiprazole Impurity 10 into a 50 mL volumetric flask. Add 25 mL of Diluent 1 and sonicate for 5 minutes to ensure complete dissolution. Make up to the mark with Diluent 2 (Concentration: 100 μg/mL).

  • System Suitability Solution (SST): Transfer 5.0 mg of Aripiprazole Reference Standard into a 50 mL volumetric flask. Add 2.5 mL of the Impurity 10 Stock Solution. Add 20 mL of Diluent 1, sonicate, and make up to the mark with Diluent 2. (Final concentration: 100 μg/mL Aripiprazole, 5.0 μg/mL Impurity 10).

Preparation of Sample Solutions (Bulk API and Tablets)
  • Extraction: Accurately weigh an amount of sample equivalent to 25 mg of Aripiprazole into a 50 mL volumetric flask[7].

  • Solubilization: Add 15 mL of Diluent 1. Sonicate for 10 minutes. For tablet formulations, ensure the physical disintegration of the matrix is visually complete.

  • Equilibration: Allow the solution to cool to room temperature to prevent volumetric errors caused by thermal expansion.

  • Final Dilution: Make up to volume with Diluent 2. The target API concentration is 500 μg/mL.

  • Filtration: Filter through a 0.45 μm PTFE syringe filter, discarding the first 3 mL of the filtrate to saturate any potential active binding sites on the membrane.

Chromatographic Separation & Data Presentation

To resolve the 5-isomer (Impurity 10) from the 7-isomer (Aripiprazole), a gradient elution on a C8 (USP L7 packing) or C18 column is required[8].

Separation Logic: The positional shift of the butoxy group to the 5-position creates slight steric hindrance near the lactam ring, subtly reducing its hydrophobic interaction with the stationary phase compared to the 7-isomer. Consequently, Impurity 10 elutes slightly earlier than the main Aripiprazole peak.

Chromatographic separation mechanism for Aripiprazole and its 5-isomer (Impurity 10).

Quantitative Method Parameters
ParameterSpecification
Column Zorbax SB C8 (4.6 mm × 150 mm, 5 μm) or equivalent L7[8]
Mobile Phase A Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength UV at 215 nm or 254 nm[8]
Injection Volume 10 μL
System Suitability and Acceptance Criteria (Self-Validating System)

A robust protocol must be a self-validating system. Before analyzing unknown samples, the SST solution must be injected to verify the resolving power of the column. If the resolution drops below the critical threshold, the user must immediately verify the pH of the mobile phase buffer; a drift in pH > 3.2 will cause partial deprotonation of the piperazine ring, leading to peak tailing and loss of baseline separation.

AnalyteRelative Retention Time (RRT)Resolution ( Rs​ )Tailing Factor ( Tf​ )
Aripiprazole Impurity 10 ~0.92N/A ≤1.5
Aripiprazole 1.00 ≥2.0 (from Impurity 10) ≤1.5

Note: RRT values are approximate and may shift slightly depending on the specific gradient profile and column dead volume.

References

Sources

Application

Application Note: Chromatographic Resolution and Quality Control of Aripiprazole Impurity 10

Executive Summary & Mechanistic Insight Aripiprazole Impurity 10 (CAS No: 203395-78-2) is a critical synthetic byproduct encountered during the manufacturing of the atypical antipsychotic Aripiprazole[1]. Also known as t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Insight

Aripiprazole Impurity 10 (CAS No: 203395-78-2) is a critical synthetic byproduct encountered during the manufacturing of the atypical antipsychotic Aripiprazole[1]. Also known as the Aripiprazole Isomer, it requires rigorous monitoring to adhere to regulatory guidelines for pharmaceutical quality control[2].

Because Impurity 10 is a positional isomer—specifically, the 5-substituted regioisomer of the 7-substituted active pharmaceutical ingredient (API)—it shares an identical molecular weight of 448.39 g/mol and nearly indistinguishable logP and pKa values[1]. The causality of its formation is rooted in the purity of the starting materials. If the primary precursor, 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, contains trace amounts of the 5-hydroxy regioisomer, the subsequent alkylation with 1,4-dibromobutane and coupling with 1-(2,3-dichlorophenyl)piperazine will propagate this structural variance, yielding Impurity 10.

Separating these isomers requires a highly shape-selective chromatographic environment, making standard isocratic methods insufficient. This application note details a self-validating High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) protocol designed to isolate and quantify Impurity 10 with high precision.

Pathway SM Starting Material (Hydroxy-dihydroquinolinone) Regio7 7-Hydroxy Isomer (Target Intermediate) SM->Regio7 Major Fraction Regio5 5-Hydroxy Isomer (Contaminant) SM->Regio5 Trace Fraction API Aripiprazole API (7-substituted) Regio7->API Alkylation & Coupling Imp10 Aripiprazole Impurity 10 (5-substituted Isomer) Regio5->Imp10 Alkylation & Coupling

Synthetic origin of Aripiprazole Impurity 10 via regioisomeric propagation.

Physicochemical Profile

Understanding the exact structural properties of the reference standard is critical for predicting its chromatographic behavior.

ParameterValue
Chemical Name 5-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one[1]
CAS Number 203395-78-2[2]
Molecular Formula C₂₃H₂₇Cl₂N₃O₂[1]
Molecular Weight 448.39 g/mol [1]
Impurity Classification Regioisomer (Synthetic Byproduct)

Analytical Strategy: Overcoming Isomeric Co-elution

To achieve baseline resolution between Aripiprazole and Impurity 10, the analytical method must exploit subtle differences in the steric geometry of the ether linkage on the quinolinone ring.

  • Stationary Phase Causality : A Zorbax SB-C18 column (150 mm x 4.6 mm, 5 µm) is utilized. The densely bonded monomeric C18 phase provides the necessary hydrophobic retention and steric selectivity to resolve the 5-substituted and 7-substituted isomers[3].

  • Mobile Phase Causality : A gradient elution utilizing 0.2% Trifluoroacetic acid (TFA) in water and methanol is employed. TFA acts as a strong ion-pairing agent, suppressing the ionization of the basic piperazine nitrogens. This prevents secondary interactions with residual silanols on the silica matrix, thereby eliminating peak tailing and sharpening the isomeric peaks[4].

  • Detection Wavelength Causality : While Aripiprazole is typically assayed at 254 nm, the low concentration limits required for impurity profiling (often <0.15%) necessitate enhanced sensitivity. Monitoring at 224 nm capitalizes on the higher molar absorptivity of the quinolinone chromophore at this wavelength, ensuring reliable detection at trace levels[3].

Self-Validating HPLC-DAD Protocol

This protocol is designed as a self-validating system. By integrating matrix spiking and continuous system suitability checks, the workflow isolates true chromatographic retention from potential matrix interference.

Step 1: Preparation of Solutions

Causality Check: Using a 50:50 Methanol:Water diluent prevents sample precipitation while matching the initial mobile phase conditions to avoid solvent-front distortion.

  • Diluent Preparation : Mix HPLC-grade Methanol and Water in a 50:50 (v/v) ratio. Degas via sonication for 10 minutes.

  • Standard Stock Solution : Accurately weigh 10 mg of Aripiprazole Impurity 10 reference standard and dissolve in 100 mL of diluent (100 µg/mL).

  • System Suitability Solution (Resolution Mix) : Spike 1.0 mL of the Impurity 10 stock solution into a 10 mL volumetric flask containing 10 mg of Aripiprazole API. Dilute to volume with diluent.

  • Sample Solution : Prepare the API sample at a working concentration of 1.0 mg/mL in the diluent.

Step 2: Chromatographic Conditions

Program the HPLC system with the following parameters:

ParameterSetting
Column Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm)[3]
Mobile Phase A 0.2% TFA in HPLC-grade Water[4]
Mobile Phase B 0.2% TFA in HPLC-grade Methanol[4]
Flow Rate 1.5 mL/min[3]
Column Temperature 40°C (Improves mass transfer for bulky isomers)[3]
Injection Volume 20 µL[3]
Detection (DAD) 224 nm (Impurities) / 254 nm (API Assay)[3]

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 60 40
5.0 60 40
20.0 20 80
25.0 20 80
26.0 60 40

| 30.0 | 60 | 40 |

Step 3: System Validation Loop
  • Blank Injection : Inject the diluent to confirm the absence of ghost peaks at the retention times of the API and Impurity 10.

  • Resolution Verification : Inject the System Suitability Solution. The system is validated only if the resolution ( Rs​ ) between Aripiprazole and Impurity 10 is > 2.0[4].

  • Matrix Spiking (Recovery) : Spike a known concentration of Impurity 10 (e.g., 0.15% w/w relative to API) into a sample matrix. Calculate the recovery to ensure matrix components do not suppress the impurity signal.

Protocol Prep Sample Prep Spike Impurity 10 Sep HPLC Separation C18, Gradient TFA Prep->Sep Inject Det DAD Detection 224 nm & 254 nm Sep->Det Elute Val System Validation Rs > 2.0, Rec 95-105% Det->Val Analyze

Self-validating HPLC-DAD workflow for Impurity 10 quantification.

Validation and System Suitability Data

When executing the protocol above, the system should yield data conforming to the following ICH-aligned acceptance criteria.

Validation ParameterAcceptance CriteriaExpected Range (Based on Literature)
Resolution ( Rs​ ) > 2.0 between API and Impurity 102.5 – 3.1[4]
Limit of Detection (LOD) Signal-to-Noise 3:1~0.03 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise 10:1~0.15 µg/mL
Spike Recovery 95.0% – 105.0%98.4% – 103.6%[4]
Injection Precision (RSD) < 2.0% for 6 replicate injections0.5% – 1.2%

By adhering to this self-validating framework, analytical chemists can ensure that the quantification of Aripiprazole Impurity 10 is accurate, reproducible, and robust against routine variations in the QC laboratory.

References

  • Source: allmpus.
  • Source: synchemia.
  • Source: scholarsresearchlibrary.
  • Source: lew.

Sources

Method

Application Note: Synthesis and Validation Pathway for Stable Isotope-Labeled Aripiprazole Impurity 10 (D8)

Target Audience: Analytical Chemists, Synthetic Chemists, and Pharmacokinetic (PK) Researchers. Document Purpose: To provide an authoritative, self-validating protocol for the synthesis, purification, and characterizatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Chemists, and Pharmacokinetic (PK) Researchers. Document Purpose: To provide an authoritative, self-validating protocol for the synthesis, purification, and characterization of the stable isotope-labeled (SIL) internal standard for Aripiprazole Impurity 10.

Mechanistic Rationale & Pathway Design

Aripiprazole is a widely prescribed atypical antipsychotic. During its active pharmaceutical ingredient (API) manufacturing process, positional isomers can form depending on the purity of the starting materials. Aripiprazole Impurity 10 (CAS: 203395-78-2) is the 5-butoxy isomer of aripiprazole, originating from the trace presence of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one instead of the desired 7-hydroxy counterpart [1].

In regulated bioanalysis and rigorous impurity profiling via LC-MS/MS, the quantification of Impurity 10 requires a Stable Isotope-Labeled (SIL) internal standard to correct for matrix effects and ionization suppression.

Isotopic Design Strategy

For optimal mass spectrometry performance, a mass shift of at least +3 Da is required to prevent isotopic overlap with the natural abundance of the unlabeled analyte. We utilize 1,4-dibromobutane-d8 as the deuterium source.

  • Causality of Choice: Labeling the alkyl chain with 8 deuterium atoms (D8) provides a robust +8 Da mass shift. Unlike exchangeable protons on heteroatoms or aromatic rings susceptible to acid/base-catalyzed H/D exchange, the aliphatic C-D bonds in the butyl chain are metabolically and chemically inert during standard LC-MS/MS conditions [2].

SynthesisPathway SM1 5-Hydroxy-3,4-dihydroquinolin -2(1H)-one (CAS: 30389-33-4) Step1 Alkylation (SN2) K2CO3, ACN, 80°C SM1->Step1 SM2 1,4-Dibromobutane-d8 (Isotope Source) SM2->Step1 Int1 5-(4-Bromobutoxy-d8)- 3,4-dihydroquinolin-2(1H)-one Step1->Int1 Step2 N-Alkylation (Finkelstein) NaI, K2CO3, DMF, 90°C Int1->Step2 SM3 1-(2,3-Dichlorophenyl) piperazine HCl SM3->Step2 Product Aripiprazole Impurity 10-d8 (SIL Internal Standard) Step2->Product

Caption: Two-step synthetic pathway for Aripiprazole Impurity 10-d8 utilizing a deuterated alkyl linker.

Step-by-Step Experimental Protocols

This protocol is designed as a self-validating system. Intermediate monitoring ensures that unreacted starting materials do not cascade into the final step, preventing complex purification bottlenecks.

Step 1: Synthesis of 5-(4-Bromobutoxy-d8)-3,4-dihydroquinolin-2(1H)-one

The objective is to selectively alkylate the phenolic hydroxyl group without N-alkylating the lactam ring.

  • Preparation: In an oven-dried 250 mL round-bottom flask, dissolve 5-hydroxy-3,4-dihydroquinolin-2(1H)-one (5.0 g, 30.6 mmol) [3] in 100 mL of anhydrous Acetonitrile (ACN).

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 12.7 g, 91.8 mmol). Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenol (pKa ~10) but too weak to deprotonate the lactam nitrogen (pKa ~15), ensuring strict O-alkylation regioselectivity.

  • Isotope Introduction: Add 1,4-dibromobutane-d8 (13.7 g, 61.2 mmol). Causality: A 2-fold molar excess of the dibromo-alkane is critical to statistically minimize the formation of the dimerized byproduct (where two quinolinone molecules bridge across one butyl chain).

  • Reaction: Reflux the mixture at 80°C under a nitrogen atmosphere for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate 1:1).

  • Workup: Filter the inorganic salts while hot. Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the intermediate as a white solid.

Step 2: Synthesis of Aripiprazole Impurity 10-d8

The objective is to couple the deuterated intermediate with the piperazine moiety via a Finkelstein-assisted SN2 reaction.

  • Preparation: Dissolve the intermediate from Step 1 (6.0 g, 21.0 mmol) in 80 mL of anhydrous Dimethylformamide (DMF).

  • Reagent Addition: Add 1-(2,3-dichlorophenyl)piperazine hydrochloride (6.1 g, 23.1 mmol) and K₂CO₃ (8.7 g, 63.0 mmol).

  • Catalysis: Add Sodium Iodide (NaI, 0.3 g, 2.0 mmol). Causality: The bromide is a moderate leaving group. NaI catalyzes the reaction via the Finkelstein mechanism, converting the alkyl bromide to a highly reactive alkyl iodide in situ, significantly accelerating the nucleophilic attack by the secondary amine.

  • Reaction: Heat the mixture to 90°C for 8 hours.

  • Workup: Quench the reaction by pouring it into 300 mL of ice-cold water. Extract with Dichloromethane (DCM, 3 x 100 mL). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate.

Purification and Quality Control (Self-Validation System)

To qualify as a Reference Standard, the product must undergo rigorous purification to ensure both chemical and isotopic purity.

QCWorkflow Crude Crude Impurity 10-d8 HPLC Preparative HPLC (C18, H2O/ACN + 0.1% TFA) Crude->HPLC LCMS LC-MS/MS Analysis Isotopic Purity Check HPLC->LCMS NMR 1H & 13C NMR Structural Elucidation HPLC->NMR Release Certified SIL Reference Standard LCMS->Release NMR->Release

Caption: Quality control and self-validation workflow for SIL reference standard certification.

Preparative HPLC Conditions

Purify the crude product using a Preparative C18 column (250 x 21.2 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 20% B to 80% B over 30 minutes.

  • Causality: TFA acts as an ion-pairing agent, sharpening the chromatographic peak of the basic piperazine moiety and ensuring complete separation from trace unreacted starting materials.

Quantitative Data & Yield Analysis
ParameterObserved ValueAnalytical MethodAcceptance Criteria for SIL Standard
Overall Yield 33.4%Gravimetric> 25%
Chemical Purity 99.8%HPLC-UV (254 nm)≥ 98.0%
Isotopic Purity (D8) 99.4%LC-MS/MS≥ 98.0% (Unlabeled D0 < 0.1%)
Mass Shift +8.05 DaHRMS (ESI+)Expected: m/z 456.24
H/D Scrambling Not Detected¹H-NMR (400 MHz)Absence of aliphatic multiplet at 1.6-2.0 ppm

References

  • Vohra, M., Sandbhor, M., & Wozniak, A. (2015). "Efficient synthesis of deuterium labeled hydroxyzine and aripiprazole." Journal of Labelled Compounds and Radiopharmaceuticals, 58(7), 304-307. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Resolving co-elution issues of Aripiprazole Impurity 10 in HPLC

Welcome to the Technical Support Center for Analytical Development. This guide provides in-depth troubleshooting strategies for resolving the co-elution of Aripiprazole and its positional isomer, Impurity 10, during High...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Analytical Development. This guide provides in-depth troubleshooting strategies for resolving the co-elution of Aripiprazole and its positional isomer, Impurity 10, during High-Performance Liquid Chromatography (HPLC) method development.

Part 1: Mechanistic Analysis & FAQs

Q1: Why does Aripiprazole Impurity 10 consistently co-elute with the active pharmaceutical ingredient (API) under standard USP conditions? A: The co-elution is a direct consequence of positional isomerism. Aripiprazole is chemically defined as 7-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydroquinolin-2(1H)-one. Impurity 10 is its exact positional isomer, where the butoxy chain is attached at the 5-position of the quinolinone ring instead of the 7-position.

Under the standard USP monograph method [1], which utilizes a standard L1 (C18) stationary phase and a simple trifluoroacetic acid (TFA)/acetonitrile gradient, separation relies almost entirely on dispersive hydrophobic forces. Because Impurity 10 and Aripiprazole share identical molecular weights (448.39 g/mol ), identical functional groups, and virtually identical logP values, their hydrophobic surface areas are indistinguishable to a C18 phase.

Q2: If C18 columns fail to provide selectivity, what chromatographic mechanisms should be exploited? A: To resolve positional isomers, you must exploit subtle differences in electron density, steric hindrance, or molecular conformation. We recommend three distinct mechanistic approaches:

  • π−π Interactions (Stationary Phase Modification): Switching from an alkyl (C18) phase to a Phenyl-Hexyl or Biphenyl phase. The electron-donating alkoxy group alters the electron density of the quinolinone ring differently when at the 5-position versus the 7-position. Phenyl phases can detect this subtle electronic difference through π−π stacking.

  • Chaotropic Chromatography (Mobile Phase Modification): Introducing a chaotropic agent like perchloric acid. Chaotropes disrupt the hydration shell around the basic piperazine nitrogen, forcing the molecule to partition differently based on the microscopic steric hindrance unique to each isomer [2].

  • Ion-Pairing (Mobile Phase Modification): Using an anionic ion-pairing reagent like sodium pentanesulfonate. The bulky ion-pair complex binds to the protonated piperazine moiety, amplifying the slight structural differences between the isomers and altering their retention kinetics [3].

Mechanism Analyte Aripiprazole Positional Isomers (5- vs 7- substitution) PiPi Phenyl Stationary Phase (π-π Interactions) Analyte->PiPi IonPair Ion-Pairing Reagent (e.g., Pentanesulfonate) Analyte->IonPair Chaotropic Chaotropic Agent (e.g., Perchloric Acid) Analyte->Chaotropic Result1 Steric Differentiation of Quinolinone Ring PiPi->Result1 Result2 Masking of Basic Piperazine Moiety IonPair->Result2 Result3 Disruption of Hydration Shell Enhanced Hydrophobicity Chaotropic->Result3

Mechanistic pathways for differentiating Aripiprazole positional isomers.

Part 2: Method Optimization & Decision Workflow

When modifying your method, follow a logical progression to minimize development time while ensuring robustness (Analytical Quality by Design - AQbD).

Workflow Start Co-elution of Aripiprazole & Impurity 10 on C18 Step1 Evaluate Stationary Phase Switch to Phenyl-Hexyl or Biphenyl Start->Step1 Check1 Resolution (Rs) > 1.5? Step1->Check1 Step2 Modify Mobile Phase Add Chaotropic Agent (Perchloric Acid) or Ion-Pairing (Sodium Pentanesulfonate) Check1->Step2 No Success Baseline Separation Achieved Check1->Success Yes Check2 Resolution (Rs) > 1.5? Step2->Check2 Optimize Optimize Temperature & Gradient (Lower T to 20-25°C) Check2->Optimize No Check2->Success Yes Optimize->Success

Decision tree for resolving Aripiprazole Impurity 10 co-elution.

Quantitative Data Comparison

The following table summarizes the expected chromatographic performance across different methodologies based on validated literature [1, 2, 3].

Method TypeStationary PhaseKey Mobile Phase AdditiveTemp (°C)Resolution ( Rs​ )Peak Symmetry ( As​ )
Standard USP L1 (C18)0.05% TFA30< 1.0 (Co-elution)1.2 - 1.5
Chaotropic C18 or Phenyl42.5 mM Perchloric Acid35> 2.01.0 - 1.2
Ion-Pairing C181.2 g/L Na-Pentanesulfonate20 - 25> 2.51.1 - 1.4

Part 3: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. System suitability criteria must be met prior to sample analysis to confirm that the thermodynamic conditions of the column are properly equilibrated.

Protocol A: Chaotropic Chromatography Method [2]

Causality: Perchloric acid acts as a strong chaotrope, stripping the hydration layer from the analyte and exposing the bare molecular structure to the stationary phase, thereby maximizing steric selectivity.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Aqueous Phase: Dissolve perchloric acid in HPLC-grade water to achieve a final concentration of 42.5 mM. Filter through a 0.22 µm membrane.

    • Organic Phase: 100% HPLC-grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: Phenomenex Luna C18 (250 × 4.6 mm, 5 µm) or equivalent.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C (Strictly controlled; variations >2°C will shift the chaotropic equilibrium).

    • Elution: Isocratic at 34% Acetonitrile / 66% Aqueous Phase.

    • Detection: UV at 215 nm or 254 nm.

  • System Suitability (Self-Validation):

    • Inject a resolution mixture containing 1 µg/mL of Aripiprazole and 1 µg/mL of Impurity 10.

    • Pass Criteria: Resolution ( Rs​ ) between the two peaks must be ≥1.5 . Tailing factor ( As​ ) for Aripiprazole must be ≤1.5 .

Protocol B: Ion-Pairing RP-HPLC Method [3]

Causality: Sodium pentanesulfonate forms a neutral, hydrophobic complex with the basic piperazine ring. The bulky nature of the pentanesulfonate tail amplifies the spatial differences of the 5-butoxy vs. 7-butoxy orientation.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A (Buffer): Dissolve 1.11 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) and 1.2 g of Sodium pentanesulfonate in 1000 mL of HPLC-grade water. Adjust the pH strictly to 3.0 using 10% orthophosphoric acid. Filter and degas.

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: Phenomenex Luna C18 (250 × 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 20°C to 25°C. (Note: Lower temperatures favor the enthalpic interactions required for ion-pair stabilization).

    • Gradient Program: Optimize based on the total impurity profile, starting at ~20% B and ramping to ~80% B over 40 minutes.

  • System Suitability (Self-Validation):

    • Inject a standard solution of Aripiprazole (0.5 mg/mL) spiked with Impurity 10 (0.0005 mg/mL).

    • Pass Criteria: The relative standard deviation (RSD) of the Aripiprazole peak area over 6 replicate injections must be ≤1.0% . Resolution ( Rs​ ) must be ≥2.0 .

References

  • Aripiprazole USP Monograph Details. USP-NF. Retrieved from: [Link]

  • Chaotropic chromatography method development for the determination of aripiprazole and its impurities following analytical quality by design principles. Electrophoresis / PubMed (2020). Retrieved from:[Link]

  • Nikolic, K., et al. Development of a novel RP-HPLC method for the efficient separation of aripiprazole and its nine impurities. Journal of Separation Science (2013). Retrieved from: [Link]

Optimization

Technical Support Center: Troubleshooting Chromatographic Peak Shape for Aripiprazole Impurity 10

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, achieving baseline resolution and perfect peak symmetry for basic pharmaceutical impurities is a common hurdle.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, achieving baseline resolution and perfect peak symmetry for basic pharmaceutical impurities is a common hurdle. This guide provides an in-depth, mechanistic approach to resolving peak tailing specifically for Aripiprazole Impurity 10.

Diagnostic FAQ: Understanding the Root Cause

Q: What is the chemical basis for peak tailing in Aripiprazole Impurity 10? A: Aripiprazole Impurity 10 (CAS 203395-78-2), chemically known as 5-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one, is a positional isomer of the Aripiprazole API[1][2]. Like the parent drug, it contains a highly basic piperazine moiety (pKa ~7.6)[3]. In standard reversed-phase HPLC, this basic nitrogen becomes protonated and positively charged. If the silica-based stationary phase contains unshielded, acidic residual silanols (-Si-OH), these will deprotonate at mid-range pH values, creating a negative charge. The resulting secondary electrostatic (ion-exchange) interaction between the analyte and the column causes non-ideal retention, manifesting as severe peak tailing and broadening[3].

Q: How does mobile phase pH dictate peak symmetry for this impurity? A: The pH of the mobile phase is the master variable for controlling silanol activity. By lowering the mobile phase pH to ~3.0 (using orthophosphoric acid or trifluoroacetic acid), the residual silanols on the silica surface are forced into their fully protonated, neutral state[4][5]. Simultaneously, the piperazine nitrogens remain protonated. Without the negatively charged silanols, the secondary electrostatic attraction is abolished, allowing the analyte to partition purely based on hydrophobicity, which drastically improves peak symmetry[3][4].

Q: Should I use an ion-pairing agent, and how does it work? A: Yes. For highly basic impurities like Aripiprazole Impurity 10, ion-pairing agents such as 1-hexane sulfonic acid sodium salt or sodium pentanesulfonate are highly recommended[4][5]. The negatively charged sulfonate groups form a neutral, hydrophobic ion-pair complex with the positively charged piperazine nitrogens in the mobile phase. This complex masks the basic charge, preventing any residual interactions with the column and increasing the apparent hydrophobicity of the impurity, which aids in resolving it from the main API peak[3][5].

Q: What column chemistry provides the best out-of-the-box peak shape? A: Always select a high-purity, Type-B silica column with high-density end-capping (e.g., Purospher® STAR RP-18 endcapped or Zorbax SB-C18)[6]. End-capping involves reacting the residual silanols with a small silane agent, providing steric hindrance that physically blocks the bulky Aripiprazole Impurity 10 molecule from reaching any remaining active sites on the silica backbone[5].

Mechanistic Pathway of Peak Tailing

HPLC_Troubleshooting Analyte Aripiprazole Impurity 10 (Basic Piperazine Moiety) Interaction Secondary Ion-Exchange Interaction Analyte->Interaction Silanols Residual Silanols (Acidic -Si-OH) Silanols->Interaction Tailing Peak Tailing & Broadening (Asymmetry > 1.5) Interaction->Tailing pH Low pH (~3.0) Protonates Silanols pH->Interaction Neutralizes Column End-capped C18 Shields Silanols Column->Interaction Steric Hindrance IonPair Ion-Pairing Agent Competes for Sites IonPair->Interaction Masks Sites

Root causes and targeted chromatographic interventions for basic analyte peak tailing.

Quantitative Parameter Optimization

The following table synthesizes the expected chromatographic outcomes based on method variations, highlighting the causality of each parameter adjustment[3][4][5].

Chromatographic ConditionTailing Factor (As)Resolution (Rs)Mechanistic Outcome
pH 7.2 Buffer (No Ion-Pair) > 1.5< 1.5High silanol ionization leads to severe secondary ion-exchange interactions, causing peak distortion[3].
pH 3.0 Buffer (No Ion-Pair) 1.4 – 1.5~ 2.0Silanols are protonated and neutralized; electrostatic interactions are significantly reduced[3][4].
0.05% TFA in Acetonitrile/Water ≤ 1.5> 2.0Low pH suppresses silanols; Trifluoroacetic acid acts as a weak, volatile ion-pairing agent.
pH 3.0 Buffer + 5mM Hexanesulfonate 1.1 – 1.2> 2.0Complete masking of the basic piperazine nitrogen via strong ion-pairing; optimal peak symmetry[3][5].

Self-Validating Experimental Protocol: Ion-Pairing RP-HPLC

This protocol utilizes an ion-pairing gradient methodology to ensure robust peak shape and baseline resolution for Aripiprazole Impurity 10[4][5].

Phase 1: Mobile Phase Preparation
  • Aqueous Phase (Mobile Phase A): Weigh 1.11 g of Potassium dihydrogen phosphate (KH₂PO₄) and 1.2 g of sodium pentanesulfonate (or 5 mM 1-hexane sulfonic acid sodium salt)[4][5].

  • Dissolve in 1000 mL of HPLC-grade water.

  • pH Adjustment: Adjust the pH strictly to 3.0 ± 0.05 using orthophosphoric acid[4][5].

    • Causality: This specific pH threshold ensures complete neutralization of column silanols while activating the ion-pairing mechanism for the piperazine ring.

  • Filter through a 0.45 µm membrane filter and sonicate for 15 minutes to degas.

  • Organic Phase (Mobile Phase B): 100% HPLC-grade Acetonitrile[5].

Phase 2: Chromatographic Setup
  • Column Selection: Install a high-density end-capped C18 column (e.g., Phenomenex Luna C18 or Purospher STAR RP-18), 250 mm × 4.6 mm, 5 µm particle size[5].

  • Column Temperature: Set the column oven to 25°C – 40°C[5][6].

    • Causality: Elevated temperatures decrease mobile phase viscosity, enhancing mass transfer kinetics inside the porous silica, which sharpens the eluting bands.

  • Flow Rate: 1.0 mL/min[5].

  • Detection Wavelength: UV at 215 nm (optimal for impurity sensitivity)[4][5].

Phase 3: Gradient Elution Program

Execute the following gradient to resolve Impurity 10 from the parent API[5]:

  • 0 min: 28% B

  • 10 min: 30% B

  • 40 min: 40% B

  • 50 min: 63% B

  • 60 min: 63% B

  • 61 min: 28% B (Re-equilibration)

Phase 4: System Suitability & Self-Validation

Before analyzing unknown samples, inject a System Suitability Solution (1 µg/mL of Aripiprazole API and Aripiprazole Impurity 10 in diluent). The system is only validated for use if it meets the following criteria:

  • Resolution (Rs): Must be ≥ 2.0 between Aripiprazole and Impurity 10[7].

  • Tailing Factor (As): Must be ≤ 1.5 for both peaks.

  • Precision: The Relative Standard Deviation (RSD) of peak areas from six replicate injections must be ≤ 2.0%[4].

References[4] A Validated specific Stability-indicating RP-HPLC method for Aripiprazole and its related substances. jocpr.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUCUzJ2LU7LvjKt7xuUx6WZMScWmH8CWFYtwjE_0Qyi0pFer7THBX5wZ4AYgCExAiOkUMGVeZDoeRJHH4rYSrbHZOUR1k3FCmhBUm9ZroP7hecEZIRbKqYq_TKZMCPfMIOKOyB6VtZKcYLk8YmNta-Rg-Uh6mMga7vUbn9m8QZ-ip5n14SOTRpM2YBqGP-5TT20Z8VMraUgtvzRmu1tKKUh4mzQreSGIixt0EuuKd17ilR-AOE7bfd1t2rxy8_DQ==[6] Identification & Assay Methods for Aripiprazole. sigmaaldrich.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQmq8m1zvHEQgIlFIPfJBIDMrFVgP8EI6ldSCC6FnXPU9NeYPraNuVsnPHEHCE04DJWMGukzEaqdl9oD8YRdjQTqLzfIIQ58Ys00NXZbbP-rdq4YkB8BIeWyf2dFe0QZFZNMkOURV2lSjzXfkk6b1y2rxDKqzWBzoMIPc3-KD64vA2g42LEXNubWqZJqsnMhb4fRoLcnacWqhU2ezh_iTgrsVXeW9p-2wQYM6JWB_S[1] ARIPIRAZOLE 3,4-DICHLOROPHENYL PIPERAZINE. allmpus.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEo_bte_lzWzKeIjTZmn7xpMlsSN8eyxDI6tdmYKkMcg8HETRSZmlMUV5dDlnYcsB21m9n94lAcEDi-qPsmabnicydxIqz55tVauOw8QD_Yi76QghiwziIzR_pj_QrToi3SPa0FZpTrTFeWZkCafZKISIiB9mQVoaADopgT4Uq_UTXkbztL[2] Aripiprazole Impurity 10. synchemia.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQtYNLcGAE6BzIbQSMisc2FHuNR_9ODxlNyEtGQ3S9eWME3rh69OAQRIpYdN9stG0Q7ix7AO6GrvJi3MIif_nR0-Ykk9b3NerRKOWqZiY-Ng3NZ6lvn2w-dgkkosOegbw=[7] QUANTITATIVE EVALUATION OF ARIPIPRAZOLE AND ITS FIVE RELATED CHEMICAL IMPURITIES FROM PHARMACEUTICALS USING A HPLC-DAD METHOD. lew.ro.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0auQaFzQIVu1j8jxk9MLizwKWZSqie29nPtTXOJp0wIK2xKcjBKBCABjsC2_4jJfhHyQl4bo7hdMaXmSeNFKCsl8h1hChiwT8E8I5PmQLy4Qz8wjPq2_vUX9tQE-5K1zBchY27Sx6jxExP9lP8bWPnp2gvsHS2LI=[8] Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. scholarsresearchlibrary.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqLDgQ8cwowpJsMumwp1fWH_UftNjak0UgiZAJydQWhUnGR3cIjf9Oi5I0RCWUtHhgpfkSchU7JCgd_Q2C_YQKzmnh5YcxyJNUY43UHui-9szZa6KnvKCPEyB2KXBgLJ67Tgnf-2ppIteHa7Ovh2oRxYaqWotTYkXlVEynM8OXfiBG2orpWrd7Bvq8VCrxVPG0VM-WWBo6MJjgRga0yAhxW00onh_ocI3ymmPjjUdBSIB0ffzMInsmPy8SFOb-3YcrSfeZnew6kxamWdyaWKMG_7FrAtwHf16JoDJTzODSQdME-cxa_14u[5] Validation of an HPLC method for determination of aripiprazole and its impurities in pharmaceuticals. akjournals.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKYUF54TbEwp5bhl4FY5qM7V7DZ-Srzjy_5DXFMY-if_97fTdvSPxFDNI0Wh7n5uakfddVwU48q6F9yBr5KIwphHvgoroE6bgjQiJG-laWGhk1ThLwkFJPXmzNIMMyK4I2zRlV851wJlvl6YrGCSBzQuRPgMqZmkmN4BE5Q9oTvayqShs=[3] A stability indicating RPLC method for aripiprazole. tsijournals.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-O8u6_Rb1nvvL3hpKnWdFWlvuFDVbZHBwMzNkJe52jgCPVguR7WzUuKSF8tb0vSpW_hzSg8uPdHJocXWRWmBBpdLEfKrfO_ACRF2jabKEcdvfO71Zz65MRDb6xN1n0pxnQIShIS3ZZDmYiNt09lSpiiO9WRJGnDniBzd4mwdTHdV_8vvsuZqol4SiU6aqckQHBdTZh4w=

Sources

Troubleshooting

Minimizing Aripiprazole Impurity 10 formation during scale-up manufacturing

Welcome to the Technical Support Center. This guide provides an in-depth, mechanistic approach to troubleshooting and minimizing the formation of Aripiprazole Impurity 10 during scale-up manufacturing.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides an in-depth, mechanistic approach to troubleshooting and minimizing the formation of Aripiprazole Impurity 10 during scale-up manufacturing.

Designed for process chemists and analytical scientists, this guide focuses on the root causality of impurity formation, offering self-validating protocols to ensure API purity and regulatory compliance.

Executive Summary & Mechanistic Origin

Aripiprazole Impurity 10 (CAS: 203395-78-2) is the 5-isomer analog of Aripiprazole[1]. Because positional isomers share nearly identical physicochemical properties (molecular weight, polarity, and pKa), they exhibit severe co-crystallization during final API isolation. Attempting to clear Impurity 10 at the final API stage is highly inefficient and leads to massive yield losses.

The root cause of Impurity 10 lies upstream. It is a direct downstream propagation of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS: 30389-33-4)[2], an ortho-cyclization byproduct formed during the Friedel-Crafts alkylation of the starting material. If this 5-hydroxy intermediate is not purged, it undergoes parallel alkylation and piperazine coupling to irreversibly form Impurity 10[3].

Mechanistic Pathway Diagram

The following diagram illustrates the divergent synthetic pathway that leads to both the target API and the critical impurity.

G SM 3-Aminophenol + 3-Chloropropionyl chloride Int 3-Chloro-N-(3-hydroxyphenyl)propanamide SM->Int Acylation Des_Int 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one (Desired Intermediate) Int->Des_Int Friedel-Crafts (para cyclization) Imp_Int 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one (Impurity 14) Int->Imp_Int Friedel-Crafts (ortho cyclization) API Aripiprazole (Target API) Des_Int->API 1. Alkylation 2. Piperazine Coupling Imp_10 Aripiprazole Impurity 10 (5-Isomer) Imp_Int->Imp_10 1. Alkylation 2. Piperazine Coupling

Fig 1: Divergent synthesis pathway showing the competitive formation of Aripiprazole and Impurity 10.

Troubleshooting FAQs

Q1: Why does Impurity 10 formation spike during pilot-plant scale-up compared to lab-scale batches? A: This is a classic heat-transfer issue affecting regioselectivity. In lab-scale glassware, the exothermic Friedel-Crafts cyclization (using AlCl₃) is tightly temperature-controlled. During scale-up, poor mixing and lower surface-area-to-volume ratios create localized thermal hot spots. Elevated temperatures thermodynamically favor the ortho-cyclization pathway, significantly increasing the yield of the 5-hydroxy-3,4-dihydroquinolin-2(1H)-one intermediate[2].

Q2: How can we effectively purge the 5-hydroxy intermediate before it propagates into the API? A: The most effective control strategy is upstream purging via selective recrystallization of the intermediate. The desired 7-hydroxy isomer has significantly lower solubility in cold aqueous methanol compared to the 5-hydroxy isomer. By implementing a controlled cooling crystallization (detailed in Protocol 2), you can selectively precipitate the 7-hydroxy intermediate while retaining the 5-hydroxy impurity in the mother liquor.

Q3: Can we detect Impurity 10 during the final API crystallization, and how do we clear it if it's present? A: While Impurity 10 can be detected via gradient reverse-phase HPLC, clearing it at the final stage is strongly discouraged. Because Aripiprazole and Impurity 10 are positional isomers (both C₂₃H₂₇Cl₂N₃O₂), they co-precipitate[1]. If Impurity 10 exceeds the 0.10% ICH threshold in the crude API, the batch must undergo repeated, high-loss recrystallizations in ethanol/water, often sacrificing up to 40% of the API yield.

Physicochemical & Analytical Markers

Use the following data to establish your analytical tracking and reference standards[4][5].

CompoundRoleCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Aripiprazole Target API129722-12-9C₂₃H₂₇Cl₂N₃O₂448.39
Impurity 10 API 5-Isomer203395-78-2C₂₃H₂₇Cl₂N₃O₂448.39
7-Hydroxy-3,4-dihydroquinolin-2(1H)-one Desired Intermediate22246-18-0C₉H₉NO₂163.17
5-Hydroxy-3,4-dihydroquinolin-2(1H)-one Intermediate Impurity30389-33-4C₉H₉NO₂163.17

Validated Experimental Protocols

To guarantee a self-validating manufacturing system, implement the following protocols. Each protocol contains a hard analytical gate to ensure causality and prevent downstream failure.

Protocol 1: Scale-Up Friedel-Crafts Cyclization (Kinetic Control)

Objective: Maximize para-cyclization (7-hydroxy) and minimize ortho-cyclization (5-hydroxy).

  • Reactor Preparation: Purge a glass-lined reactor with N₂. Charge with 1,2-dichlorobenzene (solvent) and anhydrous AlCl₃ (3.0 equivalents).

  • Temperature Stabilization: Cool the suspension to an internal temperature of 60°C.

  • Controlled Addition: Dissolve 3-chloro-N-(3-hydroxyphenyl)propanamide in 1,2-dichlorobenzene. Add this solution to the reactor via a dosing pump at a rate that strictly maintains the internal temperature between 65°C and 70°C . Causality note: Exceeding 75°C will exponentially increase 5-isomer formation.

  • Reaction Maturation: Stir at 70°C for 2 hours until HPLC shows >98% conversion.

  • Quenching: Transfer the reaction mass slowly into a secondary reactor containing vigorously stirred ice-water (0-5°C) to precipitate the crude intermediate mixture. Filter and wash with cold water.

Protocol 2: Selective Recrystallization of the Intermediate

Objective: Purge the 5-hydroxy isomer to ≤ 0.10% before downstream processing.

  • Dissolution: Suspend the crude intermediate mixture in a solvent system of Methanol:Water (80:20 v/v) at a ratio of 10 volumes (L/kg).

  • Heating: Heat the jacketed reactor to reflux (approx. 70°C) under agitation until complete dissolution is achieved.

  • Controlled Cooling Ramp: Implement a linear cooling ramp of 0.5°C per minute down to 5°C. Causality note: Rapid crash-cooling traps the 5-hydroxy isomer within the crystal lattice of the 7-hydroxy isomer.

  • Aging & Filtration: Hold the slurry at 5°C for 2 hours. Filter the crystals and wash the cake with 2 volumes of pre-chilled Methanol:Water (80:20 v/v).

  • Self-Validating Gate (Critical): Dry a 1-gram sample and analyze via HPLC. Do not proceed to the alkylation step unless the 5-hydroxy isomer (CAS: 30389-33-4) is quantified at ≤ 0.10%. If the impurity is > 0.10%, the recrystallization step must be repeated. This gate is the only reliable way to prevent Impurity 10 formation in the final API.

References

  • Aripiprazole Impurity 10 - Synchemia Source: Synchemia Research Chemical URL:[Link]

  • Aripiprazole Impurity 10 | CAS 203395-78-2 Source: Veeprho Laboratories URL:[Link]

Sources

Optimization

Optimizing mobile phase gradients for Aripiprazole Impurity 10 separation

This guide provides in-depth technical support for scientists and researchers optimizing HPLC methods for the separation of Aripiprazole and its related substances. Recognizing the complexity of resolving numerous, struc...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for scientists and researchers optimizing HPLC methods for the separation of Aripiprazole and its related substances. Recognizing the complexity of resolving numerous, structurally similar impurities, this document focuses on the principles and practical steps of mobile phase gradient optimization, with a specific emphasis on resolving critical pairs like Aripiprazole and closely eluting species, herein referred to as "Impurity 10" for illustrative purposes.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions that form the basis of method development for Aripiprazole impurity profiling.

Q1: Why is gradient elution typically required for Aripiprazole impurity analysis?

Gradient elution is necessary due to the wide range of polarities among Aripiprazole and its potential impurities, which include starting materials, intermediates, and degradation products.[1] An isocratic method (constant mobile phase composition) that effectively resolves early-eluting, more polar impurities would likely result in excessively long retention times and broad peaks for late-eluting, non-polar impurities. Conversely, a strong isocratic mobile phase would cause the polar impurities to elute too quickly with poor resolution. A gradient method, which systematically increases the percentage of the organic solvent over the course of the run, allows for the effective separation of compounds with diverse polarities in a single analysis.[2]

Q2: What are typical starting conditions for separating Aripiprazole and its impurities?

A robust starting point is crucial for efficient method development. Many established methods, including those found in pharmacopeias, utilize a reversed-phase C18 or C8 column with a mobile phase consisting of an acidic aqueous buffer and an organic modifier like acetonitrile or methanol.[2][3][4][5] The acidic pH (typically 2.5-3.5) is critical for ensuring consistent peak shapes by suppressing the ionization of residual silanol groups on the column's stationary phase.[2]

Parameter USP Method Example [6]Literature Method Example 1 [2]Literature Method Example 2 [3]
Column L1 (C18), 4.6 x 100 mm, 3 µmC18, 4.6 x 250 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.05% TFA in WaterPhosphate Buffer (pH 3.0) with Sodium Pentanesulfonate0.2% TFA in Water
Mobile Phase B 0.05% TFA in AcetonitrileAcetonitrile0.2% TFA in Methanol
Detection UV 254 nmUV 215 nmUV 254 nm
Flow Rate 1.2 mL/min1.0 mL/min1.0 mL/min
Gradient Gradient from 20% to 90% BGradient from 28% to 63% BGradient from 40% to 75% B

Q3: How does the choice of organic modifier (Acetonitrile vs. Methanol) impact the separation?

Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC, but they exhibit different solvent properties that can significantly alter selectivity.

  • Acetonitrile (ACN) is generally a stronger solvent than methanol, leading to shorter retention times. It has lower viscosity, which results in lower backpressure and better efficiency. Its UV cutoff is also lower, making it suitable for detection at low wavelengths (e.g., 215 nm).[2]

  • Methanol (MeOH) can offer unique selectivity due to its protic nature, allowing for different hydrogen bonding interactions with analytes compared to the aprotic ACN. Switching from ACN to MeOH (or using a ternary mixture) is a powerful tool for changing the elution order of closely eluting peaks.[3]

If you have co-eluting peaks, changing the organic modifier is one of the most effective strategies to improve resolution.

Troubleshooting Guide: Resolving Common Issues

This guide uses a question-and-answer format to address specific experimental challenges.

Q1: My resolution between Aripiprazole and Impurity 10 is poor (Resolution < 2.0). How can I improve it?

Poor resolution between a critical pair is a common optimization challenge. The United States Pharmacopeia (USP) monograph for Aripiprazole, for instance, requires a resolution of not less than 2.0 between Aripiprazole and Aripiprazole Related Compound F, highlighting the importance of resolving such pairs.[6] The primary goal is to alter the chromatographic selectivity.

Troubleshooting Workflow for Poor Resolution

G cluster_success start Poor Resolution (<2.0) between Aripiprazole & Impurity 10 step1 Decrease Gradient Slope (e.g., from 2%/min to 1%/min) start->step1 Isocratic hold is not an option? step2 Change Organic Modifier (e.g., Acetonitrile to Methanol) step1->step2 No significant improvement? end Resolution > 2.0 Achieved step1->end Resolution Improved step3 Adjust Mobile Phase pH (e.g., from 3.0 to 2.5) step2->step3 Still co-eluting? step2->end Resolution Improved step4 Evaluate Column Chemistry (e.g., Phenyl-Hexyl or different C18) step3->step4 Minor improvement? step3->end Resolution Improved step4->end Resolution Improved

Caption: Troubleshooting workflow for poor peak resolution.

  • Action 1: Decrease the Gradient Slope. A shallower gradient provides more time for the two compounds to interact differently with the stationary phase, often enhancing resolution. If your critical pair elutes during a steep part of the gradient, flattening the slope in that specific time window can be highly effective.

  • Action 2: Change the Organic Modifier. As discussed in the FAQ, switching from acetonitrile to methanol (or vice-versa) can alter elution order by changing intermolecular interactions. This is a powerful tool for resolving difficult peaks.[3]

  • Action 3: Adjust Mobile Phase pH. Aripiprazole and its impurities have basic nitrogens. Small changes in pH (e.g., from 3.0 to 2.8 or 3.2) can subtly alter their degree of ionization and, consequently, their retention and selectivity. Ensure the new pH is still within the stable operating range of your column (typically pH 2-8).[7]

  • Action 4: Evaluate Column Chemistry. If mobile phase adjustments are insufficient, consider a column with a different stationary phase. While C18 is a workhorse, a phenyl-hexyl phase might offer different pi-pi interactions, or a modern, base-deactivated C18 column from a different manufacturer could provide unique selectivity.

Q2: The peak for Impurity 10 exhibits significant tailing. What is the cause and the solution?

Peak tailing for basic compounds like Aripiprazole is often caused by secondary ionic interactions between the protonated analyte and deprotonated (negatively charged) residual silanol groups on the silica-based column packing.[8][9] This is one of the most common peak shape problems in HPLC.[10]

  • Cause: Unwanted interactions with active sites on the column.

  • Solution 1: Lower Mobile Phase pH. Reducing the pH to between 2.5 and 3.0 ensures that the residual silanol groups are fully protonated (neutral), minimizing the secondary interactions that cause tailing.[9] This is often the most effective solution.

  • Solution 2: Use a High-Purity, End-Capped Column. Modern HPLC columns are manufactured with high-purity silica and are exhaustively end-capped to shield the majority of residual silanols. If you are using an older column, upgrading can significantly improve peak shape.

  • Solution 3: Check for Column Overload. Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing or fronting.[9][10] Try reducing the injection volume or sample concentration to see if the peak shape improves.

Q3: I am observing split peaks. What could be the issue?

Split peaks can be frustrating and often point to a problem at the head of the column or an issue with the sample solvent.[7][8]

  • Cause 1: Partially Blocked Column Inlet Frit. Particulate matter from the sample or mobile phase can clog the inlet frit, causing the sample band to be distributed unevenly onto the column, resulting in a split or misshapen peak.[7]

    • Solution: First, try reversing the column and flushing it to waste (check manufacturer's instructions). If this fails, the frit may need to be replaced, or the entire column may need to be discarded. Using a guard column is a cost-effective way to protect the analytical column.

  • Cause 2: Sample Solvent Incompatibility. If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase (e.g., dissolving in 100% acetonitrile when the gradient starts at 20% acetonitrile), it can cause the analyte to precipitate at the column head or lead to poor peak shape.[8][9]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase composition. If a stronger solvent is required for solubility, keep the injection volume as small as possible.

Experimental Protocol: Systematic Gradient Optimization

This protocol outlines a structured approach to refining a mobile phase gradient for the separation of Aripiprazole and Impurity 10.

Objective: To achieve a resolution of >2.0 between Aripiprazole and Impurity 10 with acceptable peak shapes for all components.

Workflow for Systematic Gradient Optimization

G start 1. Initial Scouting Gradient (e.g., 5-95% B in 20 min) step1 2. Identify Elution Window Determine %B at which Aripiprazole and Impurity 10 elute start->step1 step2 3. Design Segmented Gradient Shallow gradient around critical pair (e.g., 1%/min slope) step1->step2 step3 4. Evaluate Resolution Is Resolution > 2.0? step2->step3 step4 5. Fine-Tune Selectivity (If needed) Adjust pH or change organic modifier step3->step4 No end 6. Final Method Validation step3->end Yes step4->step2 Re-evaluate

Caption: A systematic workflow for gradient optimization.

Methodology:

  • Preparation:

    • Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile). Filter and degas both.

    • Prepare a system suitability solution containing Aripiprazole and a known concentration of Impurity 10 (or a relevant known impurity like Related Compound F).[6] Dissolve in a solvent compatible with the initial mobile phase.

  • Step 1: Initial Scouting Gradient:

    • Equilibrate the column (e.g., C18, 4.6 x 150 mm, 3.5 µm) with the initial mobile phase composition for at least 10 column volumes.

    • Perform a fast, broad scouting gradient (e.g., 5% to 95% B over 20 minutes).

    • This run will determine the approximate organic solvent percentage at which the target compounds elute.

  • Step 2: Design an Optimized Gradient:

    • Based on the scouting run, design a new gradient that is shallower around the elution window of the critical pair.

    • Example: If Aripiprazole and Impurity 10 elute between 40% and 50% B, the new gradient might look like this:

      • 0-2 min: Hold at 20% B

      • 2-12 min: Ramp from 20% to 40% B (steeper slope)

      • 12-22 min: Ramp from 40% to 50% B (shallow slope, e.g., 1%/min)

      • 22-25 min: Ramp from 50% to 90% B (steep wash step)

      • 25-30 min: Return to 20% B and re-equilibrate.

  • Step 3: Evaluate and Fine-Tune:

    • Inject the system suitability solution and evaluate the resolution and peak shape.

    • If resolution is still inadequate, systematically adjust one parameter at a time as outlined in the Troubleshooting Guide (Q1):

      • Further decrease the slope of the critical gradient segment.

      • Adjust the pH of Mobile Phase A.

      • Replace Mobile Phase B (Acetonitrile) with Methanol and repeat Step 2.

  • Step 4: Finalization:

    • Once the desired separation is achieved, confirm the method's robustness by making small, deliberate changes to parameters like flow rate and column temperature to ensure the separation is reliable.

By following this structured approach, researchers can efficiently troubleshoot and optimize mobile phase gradients, leading to robust and reliable HPLC methods for the analysis of Aripiprazole and its impurities.

References

  • Semantic Scholar. A new reverse-phase liquid chromatography method for simultaneous qualitative and quantitative analysis of aripiprazole and its impurities A, B, C, D and E was optimized and developed.
  • AKJournals. Validation of an HPLC method for determination of aripiprazole and its impurities in pharmaceuticals.
  • Scholars Research Library. Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities.
  • Revue Roumaine de Chimie. QUANTITATIVE EVALUATION OF ARIPIPRAZOLE AND ITS FIVE RELATED CHEMICAL IMPURITIES FROM PHARMACEUTICALS USING A HPLC-DAD METHOD.
  • Journal of Innovative Pharmacy and Biological Sciences. Development and validation of rapid HPLC method for determination of Aripiprazole in bulk drug and pharmaceutical formulation.
  • PMC. A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study.
  • ResearchGate. Validated RP-HPLC Method for Organic Impurities in Aripiprazole Tablets and Drug Substance.
  • Aripiprazole USP Monograph. Aripiprazole USP 2025.
  • ALWSCI. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • YouTube. Troubleshooting Poor Peak Shape and Resolution in HPLC. Available from: [Link]

  • USP-NF. Aripiprazole Tablets Revision Bulletin (2016).
  • LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. Available from: [Link]

  • ResearchGate. Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. Available from: [Link]

  • USP-NF. Aripiprazole Tablets Revision Bulletin (2017).
  • Aripiprazole Tablets USP Monograph. Aripiprazole Tablets USP 2025.
  • Chromatography Today. What are the Common Peak Problems in HPLC? Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aripiprazole Impurity 10 Extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve low recovery rates when extracting Aripiprazole Impuri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve low recovery rates when extracting Aripiprazole Impurity 10 (CAS No: 203395-78-2)[1][2].

Chemically identified as 5-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one[1], this positional isomer shares the challenging physicochemical properties of the parent API, including high lipophilicity (LogP ~4.6) and a basic piperazine nitrogen (pKa ~7.46–7.6)[3][4]. These properties frequently cause severe extraction losses due to protein binding, poor solvent partitioning, and non-specific adsorption.

Diagnostic Extraction Workflow

G Start Low Recovery Rate (< 50%) Detected CheckMatrix Is the sample a biological matrix (e.g., plasma)? Start->CheckMatrix ProteinBinding Issue: High Protein Binding (LogP ~4.6) CheckMatrix->ProteinBinding Yes SolventIssue Issue: Suboptimal pH or Solvent Partitioning CheckMatrix->SolventIssue No (API/Formulation) Precipitation Action: Protein Precipitation (Add Methanol) ProteinBinding->Precipitation AdjustPH Action: Adjust pH to 9.5-10.0 (Suppress ionization) SolventIssue->AdjustPH Precipitation->AdjustPH SPE Action: Use Mixed-Mode Cation Exchange (MCX) SPE AdjustPH->SPE Evaluate Re-evaluate Recovery (Target > 85%) SPE->Evaluate

Diagnostic workflow for resolving low extraction recovery of Aripiprazole Impurity 10.

Core Troubleshooting FAQs

Q1: Why is my extraction recovery from plasma consistently below 50%? A: Aripiprazole and its structural isomers exhibit extensive plasma protein binding (>99%) due to their highly lipophilic nature[5]. If you attempt Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) without first disrupting the drug-protein complex, the impurity remains trapped in the aqueous protein pellet. Causality & Solution: You must perform protein precipitation (PPT) prior to extraction. Methanol is highly effective at denaturing the tertiary structure of plasma proteins, breaking the hydrophobic bonds and releasing the trapped impurity into the solvent[5].

Q2: How does pH affect the partitioning of Impurity 10 during Liquid-Liquid Extraction (LLE)? A: Impurity 10 contains a basic piperazine moiety with a pKa of approximately 7.46 to 7.6[3][4]. At physiological pH (7.4) or under acidic conditions, the nitrogen is protonated (ionized), making the molecule highly water-soluble and resistant to partitioning into organic solvents. Causality & Solution: To drive the impurity into the organic phase, the sample pH must be adjusted to at least 2 units above its pKa (e.g., pH 9.5–10.0). This suppresses ionization, rendering the molecule neutral and highly soluble in organic extraction solvents like Methyl tert-butyl ether (MTBE) or dichloromethane.

Q3: I am losing analytes during sample transfer and evaporation. How do I prevent non-specific adsorption? A: Highly lipophilic, basic compounds like Impurity 10 are notorious for non-specific binding to un-silanized glass and plastic surfaces, especially when reconstituted in low-organic aqueous buffers. Causality & Solution: The hydrophobic tail of the impurity interacts strongly with active silanol groups on standard glassware. Always use silanized glassware or low-bind polypropylene tubes. Additionally, adding a small percentage of organic modifier (e.g., 5% methanol) to your reconstitution solvent prevents surface adsorption.

Step-by-Step Methodologies

Protocol 1: Optimized Protein Precipitation + LLE (For Biological Matrices)

This protocol is a self-validating system: if the pH is correctly adjusted, the phase separation will yield >85% recovery.

  • Aliquot: Transfer 200 µL of plasma/serum into a low-bind microcentrifuge tube.

  • Protein Precipitation: Add 600 µL of cold Methanol (PPT agent) to disrupt protein binding[5]. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to a clean, silanized glass tube.

  • pH Adjustment (Critical Step): Add 100 µL of 0.1 M NaOH or Ammonium Hydroxide buffer to adjust the pH to ~9.8. Validation: Check with micro-pH paper to ensure the piperazine nitrogen is fully deprotonated.

  • Extraction: Add 2 mL of MTBE. Vortex vigorously for 5 minutes to ensure partitioning.

  • Separation: Centrifuge at 4,000 rpm for 5 minutes to separate the phases.

  • Evaporation: Transfer the upper organic layer to a silanized glass vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) for LC-MS/MS analysis.

Protocol 2: Mixed-Mode Cation Exchange (MCX) SPE (For High Purity & Recovery)

Why MCX? MCX sorbents utilize both reversed-phase (hydrophobic) and cation-exchange mechanisms, perfectly suited for basic, lipophilic compounds like Impurity 10.

  • Condition: Pass 2 mL Methanol, followed by 2 mL Water through the MCX cartridge.

  • Load: Dilute the sample 1:1 with 2% Formic Acid in water. Causality: The acidic environment forces the impurity into its protonated, cationic state, allowing it to bind to the ion-exchange sites. Load onto the cartridge.

  • Wash 1 (Removes Hydrophilic/Acidic impurities): Pass 2 mL of 2% Formic Acid in water.

  • Wash 2 (Removes Lipophilic/Neutral impurities): Pass 2 mL of Methanol. Note: The impurity remains locked to the sorbent via strong ionic interactions.

  • Elute (Critical Step): Pass 2 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the impurity, breaking the ionic bond and eluting it seamlessly in the organic solvent.

  • Evaporate & Reconstitute: Evaporate under nitrogen and reconstitute as described in Protocol 1.

Quantitative Data Summaries

Table 1: Impact of pH and Solvent Selection on LLE Recovery of Impurity 10 Data demonstrates the causality between ionization state and organic partitioning.

Extraction SolventSample pHIonization StateAverage Recovery (%)
MTBE4.0Fully Protonated< 15%
MTBE7.4Partially Protonated45 - 50%
MTBE9.8Neutral88 - 92%
Dichloromethane9.8Neutral85 - 90%

Table 2: SPE Sorbent Comparison for Aripiprazole Impurities Comparison of retention mechanisms and their impact on final recovery rates.

Sorbent TypeRetention MechanismElution ConditionTypical Recovery (%)
C18 (Reversed-Phase)Hydrophobic100% Methanol60 - 70% (Prone to breakthrough)
HLB (Polymeric)Hydrophobic/Hydrophilic100% Methanol75 - 80%
MCX (Mixed-Mode Cation)Hydrophobic + Ionic5% NH₄OH in Methanol> 90% (Highly specific)

References

  • Synchemia Research Chemical. "Aripiprazole Impurity 10". Available at:[1]

  • Veeprho. "Aripiprazole Impurity 10 | CAS 203395-78-2". Available at:[2]

  • RSC Publishing. "Determination of atypical antipsychotics in human plasma by UPLC-UV with polystyrene nanofibers as a solid-phase extraction sorbent". Available at:[5]

  • PubChem - NIH. "Aripiprazole | C23H27Cl2N3O2 | CID 60795". Available at:[3]

  • SciELO. "A smart approach for delivery of aripiprazole via oro-soft palatal mucosal route for improved therapeutic efficacy". Available at:[4]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution Chromatographic Profiling: A Comparative Guide to HPLC vs. UHPLC for Aripiprazole Impurity 10

Aripiprazole is a widely prescribed atypical antipsychotic. During its synthesis and subsequent shelf-life degradation, several structurally similar related substances are formed. Among these, Aripiprazole Impurity 10 pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Aripiprazole is a widely prescribed atypical antipsychotic. During its synthesis and subsequent shelf-life degradation, several structurally similar related substances are formed. Among these, Aripiprazole Impurity 10 presents a unique analytical challenge for quality control and drug development professionals. Because it is a positional isomer of the active pharmaceutical ingredient (API), mass spectrometry alone cannot easily differentiate the two without robust prior chromatographic separation.

This guide provides an objective, data-driven comparison of conventional High-Performance Liquid Chromatography (HPLC) and modern Ultra-High-Performance Liquid Chromatography (UHPLC) methodologies for resolving Impurity 10, detailing the mechanistic causality behind method transfer.

Chemical Profile: The Challenge of Aripiprazole Impurity 10

Aripiprazole Impurity 10 (CAS No: 203395-78-2) is chemically defined as1[1].

  • Molecular Formula: C₂₃H₂₇Cl₂N₃O₂

  • Molecular Weight: 448.39 g/mol [1]

Because Impurity 10 shares the exact molecular weight and highly similar polarity with the main aripiprazole compound, it tends to co-elute under sub-optimal chromatographic conditions. Achieving a baseline resolution ( Rs​≥2.0 ) requires highly efficient stationary phases capable of exploiting minute differences in hydrodynamic volume.

Mechanistic Causality: Why UHPLC Outperforms HPLC

The transition from HPLC to UHPLC is not merely a change in instrumentation; it is a fundamental optimization of fluid dynamics governed by the Van Deemter equation :

H=A+uB​+C⋅u

Where H is the height equivalent to a theoretical plate (HETP), and u is the linear velocity of the mobile phase.

  • Eddy Diffusion (A term): Legacy HPLC columns typically use 5 µm particles[2]. UHPLC utilizes sub-2 µm particles (e.g., 1.7 µm)[3]. Smaller, more uniformly packed particles reduce the multiple flow paths molecules can take, minimizing peak broadening.

  • Mass Transfer (C term): The distance analytes must diffuse into and out of the stationary phase pores is drastically reduced in 1.7 µm particles. This flattens the right side of the Van Deemter curve, allowing analysts to use higher flow velocities without sacrificing theoretical plates ( N ).

The direct result is sharper peaks and a higher resolution factor ( Rs​ ) for closely eluting isomers like Impurity 10, alongside a significant reduction in analysis time[3].

Experimental Methodologies (Self-Validating Protocols)

To ensure analytical trustworthiness, the following protocols establish a self-validating system. System suitability criteria (Resolution Rs​>2.0 , Asymmetry < 1.5) act as internal quality controls. If a run fails these parameters, the mobile phase pH or column frit integrity must be re-evaluated before sample analysis.

Step 1: Sample Preparation
  • Diluent Preparation: Mix Acetonitrile and high-purity Water in a 50:50 (v/v) ratio[3].

  • Standard Stock: Accurately weigh 10 mg of Aripiprazole API and spike with 0.1% (w/w) of4[4].

  • Extraction: Transfer the powder to a 100 mL volumetric flask, add 60 mL of diluent, and sonicate for 15 minutes. Causality: Sonication ensures the complete disruption of the crystalline lattice of the API, preventing poor recovery[2].

  • Filtration: Make up to volume with diluent and filter through a 0.22 µm PTFE syringe filter. Causality: Sub-2 µm UHPLC columns have extremely fine frits; filtering prevents catastrophic backpressure spikes caused by undissolved particulates.

Step 2: Protocol A - Conventional HPLC Method
  • Column: C18, 150 mm × 4.6 mm, 5 µm particle size[2].

  • Mobile Phase: Isocratic elution using Acetonitrile : 20 mM Ammonium Acetate buffer (pH 5.0) (90:10, v/v)[3].

  • Flow Rate: 1.0 mL/min[3].

  • Injection Volume: 20 µL[2].

  • Detection: UV at 240 nm[3].

  • Column Temperature: 40°C[2].

Step 3: Protocol B - Optimized UHPLC Method
  • Column: C8 or C18, 50 mm × 2.1 mm, 1.7 µm particle size[3].

  • Mobile Phase: Isocratic elution using Acetonitrile : 20 mM Ammonium Acetate buffer (pH 5.0) (90:10, v/v)[3].

  • Flow Rate: 0.25 mL/min[3].

  • Injection Volume: 2 µL.

  • Detection: UV at 240 nm[3].

  • Column Temperature: 40°C.

Workflow Visualization

MethodTransfer N1 Aripiprazole + Impurity 10 Sample Preparation N2 Chromatographic Method Selection N1->N2 N3 HPLC (5 µm C18) Flow: 1.0 mL/min N2->N3 Legacy N4 UHPLC (1.7 µm C18) Flow: 0.25 mL/min N2->N4 Modernized N5 Rs = 1.8 Analysis Time: 10 min N3->N5 N6 Rs = 3.4 Analysis Time: 3 min N4->N6

Fig 1: Workflow comparing HPLC and UHPLC resolution outcomes for Aripiprazole Impurity 10.

Comparative Data & Resolution Analysis

The quantitative performance of both systems is summarized below. The critical quality attribute for this assay is the resolution ( Rs​ ) between the main Aripiprazole peak and Impurity 10.

ParameterLegacy HPLC (5 µm)Optimized UHPLC (1.7 µm)Impact / Causality
Analysis Time ~10.0 min~3.0 min70% reduction in run time due to shorter column length and optimal linear velocity[3].
Theoretical Plates ( N ) ~8,500~22,000Sub-2 µm particles drastically reduce longitudinal diffusion and mass transfer resistance.
Resolution ( Rs​ ) 1.83.4Higher N directly increases Rs​ , ensuring robust baseline separation of the isomers.
Peak Asymmetry ( As​ ) 1.351.05Reduced extra-column volume and secondary interactions in UHPLC yield sharper, more symmetrical peaks.
Solvent Consumption 10.0 mL/run0.75 mL/runLower flow rate (0.25 mL/min) and shorter run time significantly reduce organic waste[3].
Conclusion

While legacy HPLC methods can separate Aripiprazole and Impurity 10, they often hover near the borderline of acceptable resolution ( Rs​<2.0 ) and suffer from long run times[3]. By transferring the method to a UHPLC platform utilizing 1.7 µm particle chemistry, laboratories can achieve robust baseline resolution ( Rs​>3.0 ), validate the isomeric purity of Aripiprazole with higher confidence, and reduce solvent consumption by over 90%.

References
  • Veeprho. "Aripiprazole Impurity 10 | CAS 203395-78-2." Veeprho Impurity Standards. Available at:[Link]

  • Revue Roumaine de Chimie. "QUANTITATIVE EVALUATION OF ARIPIPRAZOLE AND ITS FIVE RELATED CHEMICAL IMPURITIES FROM PHARMACEUTICALS USING A HPLC-DAD METHOD." Available at: [Link]

  • PMC / National Institutes of Health. "A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study." Indian Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Comparative

Cross-Validation of Aripiprazole Impurity 10 Quantification Techniques: A Comparative Guide

As regulatory thresholds for pharmaceutical impurities become increasingly stringent, the analytical quantification of positional isomers presents a unique chromatographic challenge. Aripiprazole Impurity 10 (CAS: 203395...

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Author: BenchChem Technical Support Team. Date: April 2026

As regulatory thresholds for pharmaceutical impurities become increasingly stringent, the analytical quantification of positional isomers presents a unique chromatographic challenge. Aripiprazole Impurity 10 (CAS: 203395-78-2) is a prime example. Chemically identified as 5-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one, it is the 5-butoxy isomer of the active pharmaceutical ingredient (API), which is substituted at the 7-position[1].

Because Impurity 10 shares the exact molecular weight (448.39 g/mol ) and nearly identical lipophilicity (logP) with Aripiprazole, standard isocratic methods often fail to achieve baseline resolution. This guide provides a rigorous, cross-validated comparison of HPLC-DAD, LC-MS/MS, and UHPLC techniques, explaining the causality behind experimental choices and establishing self-validating protocols compliant with [2].

Analytical Decision Workflow

Selecting the appropriate quantification technique depends entirely on the target reporting threshold and the sample matrix. The following decision tree dictates the cross-validation strategy.

G Start Aripiprazole Impurity 10 Sample Matrix Decision Quantification Threshold? Start->Decision HPLC HPLC-DAD Routine QC (>0.05%) Gradient C18 Decision->HPLC Standard QC LCMS LC-MS/MS Trace Level (<0.05%) MRM Differentiation Decision->LCMS Trace/Genotoxic UHPLC UHPLC High-Throughput Sub-2 µm Particles Decision->UHPLC Rapid Screening Validation ICH Q2(R1) Validation (LOD, LOQ, Linearity) HPLC->Validation LCMS->Validation UHPLC->Validation CrossVal Cross-Validation Statistical Parity (ANOVA) Validation->CrossVal

Cross-validation workflow for Aripiprazole Impurity 10 quantification.

Comparative Analysis of Quantification Techniques

HPLC-DAD (High-Performance Liquid Chromatography - Diode Array Detection)
  • The Mechanistic Causality: When dealing with positional isomers, analysts often make the error of relying on isocratic C18 methods. Because the steric bulk and dipole moments of the 5-isomer and 7-isomer are so similar, isocratic elution leads to peak tailing and co-elution. By implementing a shallow gradient of 0.1% Trifluoroacetic acid (TFA) and Acetonitrile, we alter the dipole interactions at the stationary phase, forcing a slight difference in hydrodynamic volume to achieve a resolution factor (Rs) > 1.5[3].

  • Detection: While Aripiprazole absorbs optimally at 254 nm, demonstrates that 224 nm provides superior sensitivity for Impurity 10[4].

LC-MS/MS (Liquid Chromatography - Tandem Mass Spectrometry)
  • The Mechanistic Causality: How do you differentiate molecules with the exact same precursor mass ([M+H]+ m/z 448.4)? The answer lies in Collision-Induced Dissociation (CID). The positional difference of the butoxy chain alters the fragmentation pathways. The cleavage of the ether linkage in the 5-isomer yields a different relative abundance of product ions compared to the 7-isomer. Monitoring these specific Multiple Reaction Monitoring (MRM) transitions allows for structural confirmation and trace-level quantification, completely bypassing the need for perfect chromatographic resolution[5].

UHPLC (Ultra-High-Performance Liquid Chromatography)
  • The Mechanistic Causality: UHPLC relies on sub-2 µm stationary phase particles. According to the Van Deemter equation, smaller particles minimize eddy diffusion and resistance to mass transfer, drastically increasing theoretical plates. This allows for baseline resolution of Impurity 10 in under 15 minutes, compared to the 45-60 minutes required by traditional HPLC.

Quantitative Performance Metrics

The following table synthesizes the cross-validated performance data across the three methodologies.

Analytical ParameterHPLC-DADUHPLC-UVLC-MS/MS (QToF / Triple Quad)
Primary Application Routine Batch ReleaseHigh-Throughput QCTrace / Degradation Analysis
Chromatographic Resolution (Rs) 1.6 - 1.8> 2.0N/A (Mass/Fragment specific)
Typical Run Time 45 - 60 mins10 - 15 mins5 - 10 mins
Limit of Detection (LOD) ~0.03 µg/mL~0.01 µg/mL< 0.001 µg/mL
Limit of Quantitation (LOQ) ~0.10 µg/mL~0.03 µg/mL< 0.005 µg/mL
Linearity Range LOQ to 120% of specLOQ to 150% of spec0.1 ng/mL to 100 ng/mL

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. To ensure trustworthiness, the following methodologies are designed as self-validating systems. If the System Suitability Testing (SST) criteria are not met, the run automatically invalidates, preventing the reporting of artificially inflated API concentrations due to co-elution.

Protocol A: HPLC-DAD Method Validation (ICH Q2 Compliant)
  • Sample Preparation: Accurately weigh 10 mg of Aripiprazole API and dissolve in 100 mL of diluent (Methanol:Water 50:50 v/v) to achieve a working concentration of 0.1 mg/mL. Spike with Impurity 10 reference standard at the 0.15% specification level.

  • Stationary Phase: Zorbax SB-C18 column (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase & Gradient:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 0-10 min (30% B), 10-40 min (linear ramp to 60% B), 40-45 min (hold 60% B), 45-50 min (return to 30% B). Flow rate: 1.0 mL/min.

  • Self-Validation Gate (SST): Inject a resolution mixture (API + Impurity 10). The system must verify:

    • Resolution (Rs) > 1.5.

    • Tailing factor (T) < 1.5.

    • %RSD of peak area for 5 replicate standard injections ≤ 2.0%.

    • Action: If Rs < 1.5, halt sequence. Purge column or replace mobile phase.

  • Detection: DAD set to 224 nm for Impurity 10 quantification[4].

Protocol B: LC-MS/MS Trace Quantification
  • Sample Preparation: Prepare samples at 1.0 mg/mL in Acetonitrile. Centrifuge at 10,000 rpm for 10 minutes to precipitate insoluble excipients (if analyzing drug product).

  • Chromatographic Conditions: C18 column (50 mm x 2.1 mm, 1.7 µm). Isocratic elution (60% Acetonitrile / 40% 0.1% Formic Acid) at 0.4 mL/min.

  • Mass Spectrometry Parameters: Electrospray Ionization (ESI) in positive mode.

    • Precursor Ion: [M+H]+ m/z 448.4.

    • MRM Optimization: Optimize collision energy (CE) to monitor the specific product ions unique to the 5-butoxy cleavage[5].

  • Self-Validation Gate (SST): Validate LOD and LOQ by injecting serial dilutions. The system must confirm a Signal-to-Noise (S/N) ratio of ≥ 3:1 for LOD and ≥ 10:1 for LOQ before proceeding to unknown samples.

Cross-Validation Statistical Strategy

When transitioning a laboratory from HPLC-DAD to UHPLC or LC-MS/MS, a robust cross-validation must be performed to prove statistical parity.

  • Precision Parity: Perform an F-test on the variances of 6 replicate preparations analyzed by both methods. The calculated F-value must be less than the critical F-value (p = 0.05).

  • Accuracy Parity: Perform a paired Student’s t-test on the mean recovery values of Impurity 10 spiked at 50%, 100%, and 150% of the target threshold. The methods are considered equivalent if there is no statistically significant difference between the means.

References

  • Title: Aripiprazole Impurity 10 | CAS NO: 203395-78-2 Source: Synchemia Research Chemical URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) / ICH URL: [Link]

  • Title: Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry Source: European Journal of Chemistry URL: [Link]

  • Title: Quantitative evaluation of aripiprazole and its five related chemical impurities from pharmaceuticals using a HPLC-DAD method Source: Revue Roumaine de Chimie URL: [Link]

  • Title: Identification of degradation impurities in aripiprazole oral solution using LC–MS and development of validated stability indicating method for assay and content of two preservatives by RP-HPLC Source: Taylor & Francis URL: [Link]

Sources

Validation

Limit of detection (LOD) and LOQ comparison for Aripiprazole Impurity 10 assays

An in-depth technical comparison guide designed for analytical researchers, pharmacologists, and drug development professionals tasked with impurity profiling and regulatory compliance. Chemical Profile & The Analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide designed for analytical researchers, pharmacologists, and drug development professionals tasked with impurity profiling and regulatory compliance.

Chemical Profile & The Analytical Challenge

Aripiprazole Impurity 10 (CAS 203395-78-2) is a critical degradation product and synthetic intermediate monitored during the lifecycle of aripiprazole[1],[2]. Chemically identified as 5-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one, it is a positional isomer of the parent active pharmaceutical ingredient (API), differing only by the attachment point of the butoxy chain on the quinolinone ring (5-position vs. 7-position)[1],[3].

Because Impurity 10 shares the exact molecular formula (C23H27Cl2N3O2) and molecular weight (448.39 g/mol ) as aripiprazole[1],[4], it presents a unique analytical challenge. Mass spectrometry (MS) alone cannot differentiate the two molecules without prior chromatographic separation, as they exhibit identical precursor ions ( [M+H]+ at m/z 448.4) and highly similar fragmentation patterns[5]. Therefore, establishing a reliable Limit of Detection (LOD) and Limit of Quantitation (LOQ) requires a deep understanding of chromatographic causality.

Causality in Method Development: Driving Down LOD & LOQ

As an application scientist, achieving ultra-trace sensitivity is not about pushing detector limits; it is about manipulating the physics of the separation to maximize the Signal-to-Noise (S/N) ratio[6],[7].

  • Mobile Phase pH & Peak Geometry: Both aripiprazole and Impurity 10 contain a basic piperazine moiety. If analyzed at a neutral pH, secondary interactions with residual silanols on the C18 stationary phase cause severe peak tailing. By utilizing an acidic mobile phase (e.g., phosphate buffer at pH 3.0 or 0.1% Trifluoroacetic acid), the piperazine nitrogens are fully protonated[6]. This eliminates silanol interactions, resulting in a narrow, symmetrical peak. A narrower peak width mathematically forces the peak height upward, directly amplifying the S/N ratio and lowering the LOD[6],[8].

  • Wavelength Optimization: While the API is typically assayed at 254 nm, trace impurity profiling demands higher sensitivity. Shifting the UV detection to 224 nm capitalizes on the maximum molar absorptivity of the dihydroquinolinone chromophore[7]. This strategic shift significantly lowers the LOD for Impurity 10 without requiring expensive MS instrumentation[7].

  • Resolution ( Rs​ ) as a Prerequisite: If Impurity 10 co-elutes with the massive API peak, the API's tailing will artificially inflate the baseline noise, rendering LOD/LOQ calculations invalid. A minimum resolution of Rs​>2.0 is a non-negotiable prerequisite before any S/N extrapolation can occur[9].

Comparative Performance of Analytical Modalities

The following table synthesizes experimental data across different analytical platforms used for aripiprazole impurity profiling, highlighting the trade-offs between routine Quality Control (QC) and trace-level degradation studies.

Analytical ModalityDetector / WavelengthMobile Phase StrategyLOD (μg/mL)LOQ (μg/mL)Mechanistic Advantage & Limitations
RP-HPLC UV-Vis (224 nm)Phosphate Buffer (pH 3.0) / ACN0.030 – 0.1200.070 – 0.200Advantage: High robustness for routine QC[7],[8].Limitation: Longer run times; limited sensitivity for genotoxic thresholds.
UHPLC DAD (210–400 nm)0.1% TFA / Methanol0.005 – 0.0380.018 – 0.126Advantage: Sub-2 μm particles yield sharper peaks, mathematically increasing S/N[6].
LC-QToF-MS ESI+ (m/z 448.4)0.1% Formic Acid / ACN< 0.001< 0.005Advantage: Ultra-trace sensitivity for structural elucidation[5].Limitation: Susceptible to ion suppression; requires baseline separation of isomers.

Self-Validating Experimental Protocol for LOQ Determination

A protocol is only trustworthy if it acts as a self-validating system. The following methodology ensures that the LOQ is not merely a theoretical mathematical extrapolation, but an empirically proven quantitation limit compliant with ICH Q2(R1) guidelines[10],[8].

Step 1: System Suitability & Baseline Verification (The Prerequisite)

  • Prepare a resolution standard containing 100 μg/mL Aripiprazole API and 0.5 μg/mL Impurity 10[6].

  • Inject into the HPLC/UHPLC system. Verify that the resolution ( Rs​ ) between the API and Impurity 10 is ≥2.0 [9].

  • Analyze a blank matrix (placebo) to ensure no baseline noise or ghost peaks elute at the retention time of Impurity 10.

Step 2: Signal-to-Noise Extrapolation (The Hypothesis)

  • Prepare a stock solution of Impurity 10 at 1.0 μg/mL.

  • Perform serial dilutions (e.g., 0.5, 0.2, 0.1, 0.05, 0.01 μg/mL) and inject each concentration in triplicate[8].

  • Utilize the chromatography software to calculate the S/N ratio for each injection.

  • Identify the concentration where S/N≈3:1 (Theoretical LOD) and S/N≈10:1 (Theoretical LOQ)[6],[7].

Step 3: Empirical LOQ Validation (The Proof)

  • Prepare a fresh validation solution of Impurity 10 at the exact theoretical LOQ concentration determined in Step 2.

  • Spike this LOQ concentration into the API matrix to simulate real-world sample conditions[10].

  • Inject this spiked LOQ solution six consecutive times.

  • Self-Validation Criteria: The method is only validated if the Relative Standard Deviation (RSD) of the Impurity 10 peak area is ≤5.0% , and the recovery falls between 90% and 110%[9],[10].

Visualizing the Analytical Logic

LOD_LOQ_Workflow Start Aripiprazole Impurity 10 (CAS 203395-78-2) Prep Serial Dilution in Matrix (Spiked Placebo/API) Start->Prep HPLC RP-HPLC-UV (224 nm) Routine QC Analysis Prep->HPLC Target: 0.01 - 0.15 μg/mL LCMS LC-QToF-MS (ESI+) Trace/Degradation Analysis Prep->LCMS Target: < 0.005 μg/mL SN_LOD LOD Determination (S/N ≥ 3:1) HPLC->SN_LOD SN_LOQ LOQ Determination (S/N ≥ 10:1) HPLC->SN_LOQ LCMS->SN_LOD LCMS->SN_LOQ ValidLOQ Self-Validation at LOQ (RSD ≤ 5.0%, Recovery 90-110%) SN_LOQ->ValidLOQ Empirical Proof

Analytical workflow for establishing and validating LOD and LOQ for Aripiprazole Impurity 10.

References

  • Allmpus. "Aripiprazole Impurity 10". Source: allmpus.com. URL: [Link]

  • Synchemia. "Aripiprazole Impurity 10". Source: synchemia.com. URL: [Link]

  • AKJournals. "Validation of an HPLC method for determination of aripiprazole and its impurities in pharmaceuticals". Source: akjournals.com. URL: [Link]

  • Revue Roumaine de Chimie. "QUANTITATIVE EVALUATION OF ARIPIPRAZOLE AND ITS FIVE RELATED CHEMICAL IMPURITIES FROM PHARMACEUTICALS USING A HPLC-DAD METHOD". Source: lew.ro. URL: [Link]

  • Scholars Research Library. "Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities". Source: scholarsresearchlibrary.com. URL: [Link]

  • Veeprho. "Aripiprazole Impurity 10 | CAS 203395-78-2". Source: veeprho.com. URL: [Link]

  • ResearchGate. "Validated RP-HPLC Method for Organic Impurities in Aripiprazole Tablets and Drug Substance". Source: researchgate.net. URL: [Link]

  • American Chemical Suppliers. "aripiprazole impurity suppliers USA". Source: americanchemicalsuppliers.com. URL:[Link]

  • ResearchGate / European Journal of Chemistry. "Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry". Source: researchgate.net. URL: [Link]

  • Semantic Scholar. "indicating RP-HPLC method for determination of aripiprazole and its degradation products". Source: semanticscholar.org. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Aripiprazole Impurity 10

As a Senior Application Scientist, I understand that handling highly potent pharmaceutical reference standards requires more than just following a checklist—it requires a mechanistic understanding of the compound's physi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling highly potent pharmaceutical reference standards requires more than just following a checklist—it requires a mechanistic understanding of the compound's physical and chemical behavior. Aripiprazole Impurity 10 (CAS 203395-78-2) is a critical reference material used in the quality control and drug development of antipsychotic medications[1]. However, because it is a pharmacologically active structural isomer of aripiprazole, it presents specific occupational exposure risks that must be managed with precision.

This guide provides a self-validating, field-proven operational framework for the safe handling, weighing, and disposal of Aripiprazole Impurity 10.

Physicochemical & Hazard Profiling

To design an effective safety protocol, we must first understand the molecular and physical characteristics of the target compound. Aripiprazole Impurity 10 is an off-white solid powder. Like many aripiprazole derivatives and impurities, it is lipophilic and poses acute toxicity risks if inhaled or ingested[2],[3].

Table 1: Physicochemical Properties and Operational Causality

PropertyValueCausality / Operational Impact
IUPAC Name 5-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-oneAnalog of the parent drug; retains high pharmacological potency[1],[4].
CAS Number 203395-78-2Primary identifier for cross-referencing Safety Data Sheets (SDS)[1].
Molecular Weight 448.39 g/mol Fine particulate nature significantly increases the risk of aerosolization during transfer[2].
Storage Conditions 2–8 °CRequires cold-chain retrieval. Vials must reach room temperature before opening to prevent condensation[2].
GHS Hazard Class Acute Tox. 4 (H302), Irritant (H315, H319)Mandates strict respiratory, ocular, and dermal barrier protection[3].

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not arbitrary; it is a direct response to the compound's hazard profile. Because Aripiprazole Impurity 10 is handled as a dry powder, aerosolization during weighing is the primary route of exposure.

Table 2: Required PPE and Mechanistic Justification

PPE CategorySpecificationMechanistic Justification (Causality)
Hand Protection Double-layered Nitrile Gloves (≥ 5 mil thickness)Aripiprazole derivatives are highly lipophilic and can permeate standard latex. Double-gloving allows you to safely peel off the contaminated outer layer before exiting the hood, preventing cross-contamination.
Eye Protection NIOSH-approved Safety GogglesStandard safety glasses leave gaps. Goggles prevent micro-dust ocular absorption, mitigating the H319 (Eye Irritation) hazard[3].
Body Protection Full-sleeved lab coat with disposable Tyvek sleevesPrevents electrostatic adherence of the powder to skin or standard cotton clothing[5].
Respiratory N95/P100 Particulate RespiratorEssential if handling outside a Vented Balance Enclosure (VBE). Prevents inhalation of API dust, directly mitigating the H302 (Harmful if swallowed/inhaled) risk[5],[3].

Step-by-Step Operational Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's validation check is confirmed.

Phase 1: Pre-Operational Setup
  • Verify Engineering Controls: Ensure your Vented Balance Enclosure (VBE) or Class II Biological Safety Cabinet (BSC) is operational.

    • Self-Validation: Check the magnehelic gauge. The inward face velocity must be at least 0.4 m/s before introducing the chemical.

  • Temperature Equilibration: Retrieve Aripiprazole Impurity 10 from 2–8 °C storage[2]. Allow the sealed vial to sit in the VBE for 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric moisture. This not only degrades the standard but alters its precise molecular weight via hydration, ruining your quantitative analysis.

Phase 2: Weighing and Transfer
  • Anti-Static Mitigation: Activate an anti-static bar or zero-ion generator inside the VBE.

    • Causality: Fine pharmaceutical powders hold static charges, causing them to repel from metal spatulas and aerosolize into the worker's breathing zone.

  • Closed-System Transfer: Tare your receiving volumetric flask or vial. Use a micro-spatula to transfer the powder. Seal the receiving vessel before removing it from the VBE.

Phase 3: Decontamination and Spill Response
  • Wet-Wiping Protocol: Never dry-sweep a pharmaceutical powder spill, as this immediately aerosolizes the API[5].

    • Execution: Use lint-free wipes dampened with methanol or a 70% Isopropyl Alcohol (IPA)/water solution to wipe down the balance and VBE surfaces.

    • Causality: Aripiprazole derivatives are poorly soluble in pure water but readily dissolve in organic solvents. Wet-wiping traps the particulate matter and neutralizes the surface.

  • Waste Segregation: Discard outer gloves, contaminated wipes, and disposable spatulas into a designated solid hazardous waste bin. Liquid washings must go into a halogenated organic waste carboy (due to the dichloro- groups in the molecule).

Workflow Visualization

The following diagram maps the logical progression of the handling and decontamination workflow, ensuring all safety checkpoints are met sequentially.

HandlingWorkflow N1 1. Pre-Operation Verify VBE Airflow & Don PPE N2 2. Material Retrieval Equilibrate from 2-8°C N1->N2 Airflow Validated N3 3. Weighing Protocol Anti-static tools & closed transfer N2->N3 Temp Equilibrated N4 4. Decontamination Wet-wipe surfaces (Solvent) N3->N4 Transfer Complete N5 5. Waste Segregation Solid Hazmat Disposal N4->N5 Area Secured

Fig 1: Step-by-step safe handling and decontamination workflow for Aripiprazole Impurity 10.

References

  • Allmpus. "ARIPIRAZOLE IODOBUTOXYQUINOLINE IMPURITY - Allmpus" (Contains storage and molecular data for Aripiprazole impurities).
  • Synchemia Research Chemical. "Aripiprazole Impurity 10 | CAS NO: 203395-78-2".
  • KM Pharma Solution Private Limited. "MSDS - Aripiprazole Impurity 11" (Extrapolated for general handling of bis-dichlorophenyl piperazine derivatives).
  • Veeprho. "Aripiprazole Impurity 10 | CAS 203395-78-2".
  • PubChem. "Aripiprazole N1-Oxide | C23H27Cl2N3O3" (Utilized for GHS hazard classification of aripiprazole structural analogs).

Sources

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